molecular formula C8H9F2NO B1441226 2-(3,5-Difluorophenoxy)ethan-1-amine CAS No. 914200-00-3

2-(3,5-Difluorophenoxy)ethan-1-amine

Cat. No.: B1441226
CAS No.: 914200-00-3
M. Wt: 173.16 g/mol
InChI Key: OVEITJSDGWRVLP-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenoxy)ethan-1-amine is an organic compound supplied as its stable hydrochloride salt (CAS 914086-52-5) . This building block features a 3,5-difluorophenoxy moiety linked to an ethanamine chain, making it a valuable scaffold in medicinal chemistry and life science research for the synthesis of more complex molecules . The compound is characterized by its molecular formula C8H10ClF2NO and a molecular weight of 209.62 g/mol . It is typically provided as a solid powder and should be stored at room temperature . As a versatile amine intermediate, it is primarily used in pharmaceutical research and development. The presence of the amine functional group allows for further derivatization, while the difluorophenoxy group can influence the molecule's electronic properties and binding affinity in target interactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(3,5-difluorophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEITJSDGWRVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300977
Record name 2-(3,5-Difluorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914200-00-3
Record name 2-(3,5-Difluorophenoxy)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914200-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Difluorophenoxy)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301300977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3,5-Difluorophenoxy)ethan-1-amine CAS 914086-52-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(3,5-Difluorophenoxy)ethan-1-amine (CAS 914086-52-5)

Introduction: A Versatile Fluorinated Building Block

2-(3,5-Difluorophenoxy)ethan-1-amine is a specialized chemical intermediate characterized by a primary amine and a difluorinated phenyl ether moiety. The strategic placement of fluorine atoms on the aromatic ring makes this compound a valuable building block in medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the known properties, a robust proposed synthesis, predicted spectral characteristics, and safe handling procedures for this compound, designed to empower researchers in its effective application.

Core Physicochemical and Structural Properties

The fundamental identity of a chemical reagent is established by its structural and physical data. 2-(3,5-Difluorophenoxy)ethan-1-amine is most commonly supplied and handled as its hydrochloride salt to improve stability and handling characteristics.

PropertyValueSource(s)
CAS Number 914086-52-5 (HCl Salt)[1]
Chemical Name 2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride[1]
Molecular Formula C₈H₁₀ClF₂NO (HCl Salt); C₈H₉F₂NO (Free Base)[1]
Molecular Weight 209.62 g/mol (HCl Salt)[1]
IUPAC Name (Free Base) 2-(3,5-difluorophenoxy)ethanamine
Purity (Typical) >95%[1]
Functional Classes Primary Amine, Halogenated Benzene, Ether[1]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes N [label="NH₂"]; C1 [label="CH₂"]; C2 [label="CH₂"]; O [label="O"]; C_ar_1 [label="C"]; C_ar_2 [label="CH"]; C_ar_3 [label="C"]; F1 [label="F"]; C_ar_4 [label="CH"]; C_ar_5 [label="C"]; F2 [label="F"]; C_ar_6 [label="CH"];

// Define bonds N -- C1 [len=1.2]; C1 -- C2 [len=1.2]; C2 -- O [len=1.2]; O -- C_ar_1 [len=1.2]; C_ar_1 -- C_ar_2 [len=1.2]; C_ar_2 -- C_ar_3 [len=1.2]; C_ar_3 -- C_ar_4 [len=1.2]; C_ar_4 -- C_ar_5 [len=1.2]; C_ar_5 -- C_ar_6 [len=1.2]; C_ar_6 -- C_ar_1 [len=1.2]; C_ar_3 -- F1 [len=1.0]; C_ar_5 -- F2 [len=1.0]; }

Caption: Chemical structure of 2-(3,5-Difluorophenoxy)ethan-1-amine.

Synthesis and Purification Protocol

Proposed Two-Step Synthetic Pathway

This synthesis involves the SN2 reaction between a phenoxide and an alkyl halide, followed by the deprotection of the amine.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection Reactant1 3,5-Difluorophenol Reaction1 Stir at 60-80°C Reactant1->Reaction1 Reactant2 N-Boc-2-bromoethylamine Reactant2->Reaction1 Base K₂CO₃ Base->Reaction1 Solvent1 DMF Solvent1->Reaction1 Intermediate tert-butyl (2-(3,5-difluorophenoxy)ethyl)carbamate Reaction2 Stir at RT Intermediate->Reaction2 Reagent2 HCl in Dioxane Reagent2->Reaction2 Product 2-(3,5-Difluorophenoxy)ethan-1-amine HCl Reaction1->Intermediate Reaction2->Product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of tert-butyl (2-(3,5-difluorophenoxy)ethyl)carbamate

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3,5-difluorophenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-Dimethylformamide (DMF).

    • Rationale: Anhydrous conditions are critical to prevent the hydrolysis of reactants and ensure the phenoxide is not quenched by water. K₂CO₃ is a suitable base to deprotonate the phenol, forming the nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Add N-Boc-2-bromoethylamine (1.1 eq.) dropwise to the suspension.

    • Rationale: The tert-butyloxycarbonyl (Boc) group protects the amine, preventing it from acting as a competing nucleophile. A slight excess of the alkyl halide ensures complete consumption of the limiting phenol.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.

Step 2: Synthesis of 2-(3,5-Difluorophenoxy)ethan-1-amine Hydrochloride

  • Setup: Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Deprotection: Add a solution of hydrochloric acid in 1,4-dioxane (typically 4M, 5-10 eq.) dropwise at 0 °C.

    • Rationale: Strong acidic conditions are required to cleave the acid-labile Boc protecting group. The release of isobutylene and carbon dioxide drives the reaction to completion. Using HCl in dioxane directly yields the desired hydrochloride salt.

  • Precipitation and Isolation: Allow the mixture to warm to room temperature and stir for 2-4 hours. The product hydrochloride salt will often precipitate from the solution. The solid can be collected by filtration, washed with a cold non-polar solvent (like diethyl ether), and dried under vacuum to yield the final product.

Predicted Spectral Characterization

No experimentally derived spectra for this specific compound are publicly available. However, based on its structure and established spectroscopic principles, a detailed prediction of its key spectral features can be made.

Technique Predicted Features Reference Principles
¹H NMR (Free Base)δ 6.4-6.7 ppm: Aromatic protons (3H, complex multiplet pattern due to F-H coupling).δ 4.1-4.3 ppm: -O-CH₂- protons (2H, triplet).δ 3.0-3.2 ppm: -CH₂-NH₂ protons (2H, triplet).δ 1.5-2.5 ppm: -NH₂ protons (2H, broad singlet).[2]
¹³C NMR (Free Base)δ ~164 ppm: C-F (doublet, ¹JCF).δ ~160 ppm: C-O.δ ~100-110 ppm: Aromatic C-H.δ ~95 ppm: Aromatic C-H para to oxygen.δ ~68 ppm: -O-CH₂-.δ ~41 ppm: -CH₂-NH₂.[2]
FT-IR Spectroscopy 3400-3250 cm⁻¹: N-H stretch (primary amine, two bands, medium-weak).[3]3100-3000 cm⁻¹: Aromatic C-H stretch.3000-2850 cm⁻¹: Aliphatic C-H stretch.[4][5]1650-1580 cm⁻¹: N-H bend (scissoring).[3]1335-1250 cm⁻¹: Aromatic C-O stretch (strong).1250-1020 cm⁻¹: C-N stretch and C-F stretch region.[3][4][5][6]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 173 (for free base).Base Peak: Likely m/z 30 ([CH₂NH₂]⁺) due to alpha-cleavage, a dominant fragmentation pathway for primary amines.[7]Other Fragments: Fragments corresponding to the loss of the ethylamine side chain.[7][8][9]

Applications in Research and Drug Development

The true value of 2-(3,5-Difluorophenoxy)ethan-1-amine lies in its utility as a versatile synthon for constructing more complex molecules.

  • Scaffold for Bioactive Molecules: The primary amine serves as a reactive handle for derivatization via amide bond formation, reductive amination, or participation in the synthesis of heterocyclic systems.[10]

  • Modulation of Physicochemical Properties: The 3,5-difluorophenyl group is a key pharmacophore. The two fluorine atoms significantly lower the pKa of the aromatic ring protons and can enhance binding to target proteins through hydrogen bonding or dipole interactions. They also increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Fragment-Based Drug Discovery (FBDD): This molecule is an ideal candidate for fragment libraries used in FBDD screening campaigns. Its modest size and defined chemical features allow it to probe binding pockets of biological targets.

  • Use in Combinatorial Chemistry: Its structure is well-suited for inclusion in combinatorial libraries, enabling the rapid synthesis of numerous analogs for structure-activity relationship (SAR) studies. Fluorinated building blocks are frequently used in the synthesis of agrochemicals and pharmaceuticals.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. The information below is based on data for structurally similar primary amines and haloaromatics.[12][13][14]

GHS Hazard Identification
  • Pictograms:

    • GHS05 (Corrosion)

    • GHS07 (Exclamation Mark)

  • Signal Word: Danger

  • Potential Hazard Statements:

    • H302: Harmful if swallowed.[12][14]

    • H314/H315: Causes severe skin burns and irritation.[12][13]

    • H318/H319: Causes serious eye damage.[12][13]

    • H335: May cause respiratory irritation.[12]

Precautionary Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][15] Ensure a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[12][13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[12][15]

    • Respiratory Protection: Avoid breathing dust or vapors. If ventilation is inadequate, use a NIOSH-approved respirator.[16]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine acetyl-L-leucinate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3,5-difluorophenyl)ethan-1-amine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

  • American Elements. (n.d.). 2-(2,4-difluorophenoxy)ethan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Chemistry Stack Exchange. (2020). Why does ethylamine have two infra-red spectra? Are both correct?. Retrieved from [Link]

  • NIST. (n.d.). Ethanolamine, 2TMS derivative. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

  • PubChem. (n.d.). Ethanamine, N,N-difluoro-. Retrieved from [Link]

  • PubMed. (2005). Furans, thiophenes and related heterocycles in drug discovery. Retrieved from [Link]

  • ResearchGate. (2011). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoroethanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

Physicochemical Profiling: 2-(3,5-Difluorophenoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 2-(3,5-Difluorophenoxy)ethan-1-amine , synthesizing high-fidelity structure-activity relationship (SAR) data with rigorous experimental protocols.

Technical Guide for Drug Discovery & Development [1][2]

Executive Summary

2-(3,5-Difluorophenoxy)ethan-1-amine (CAS: 914086-52-5, HCl salt) represents a critical structural motif in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1][2] The strategic incorporation of a 3,5-difluorophenyl group modulates the basicity of the primary amine and enhances lipophilicity without significant steric penalty.[1][2]

This guide provides the predicted physicochemical constants derived from validated analog data and outlines the "Gold Standard" experimental protocols required to verify these values in a drug discovery setting.

Key Physicochemical Metrics (Derived)
PropertyValue (Est.)ConfidenceStructural Driver
pKa (Basic) 7.5 ± 0.3 HighElectron-withdrawing 3,5-difluoro substitution lowers pKa relative to phenoxyethylamine (8.18).[1][2]
logP (Oct/Wat) 1.45 ± 0.2 MediumFluorination increases lipophilicity (

/F) vs. parent scaffold (~1.15).[1]
logD (pH 7.4) ~1.15 HighAt physiological pH, the molecule exists as a balanced mixture of cation and neutral species.
MW (Free Base) 173.16 g/mol ExactC

H

F

NO

Theoretical Framework & SAR Analysis

The Fluorine Effect on pKa

The pKa of the parent compound, 2-phenoxyethylamine , is approximately 8.18 .[1][2] The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring exerts a strong electron-withdrawing effect (Inductive effect,


).[1][2]
  • Mechanism: The electron deficiency of the difluorophenyl ring pulls electron density from the ether oxygen. This, in turn, inductively withdraws density from the ethyl chain, stabilizing the free base form of the amine relative to its conjugate acid.[1]

  • Result: A reduction in pKa by approximately 0.5 – 0.7 log units compared to the non-fluorinated parent. This shift is advantageous for CNS drugs, bringing the pKa closer to physiological pH (7.4), thereby increasing the fraction of neutral species capable of passive diffusion across the Blood-Brain Barrier (BBB).[1]

Lipophilicity (logP) Modulation

While the primary amine is polar, the 3,5-difluorophenyl moiety significantly enhances lipophilicity.[1][2]

  • Baseline: 2-Phenoxyethylamine (logP

    
     1.15).[2]
    
  • Increment: Each aromatic fluorine adds

    
     to the logP.
    
  • Calculation:

    
    .
    
  • Implication: A logP of ~1.45 combined with a pKa of ~7.5 suggests excellent membrane permeability while maintaining aqueous solubility, a "sweet spot" for oral bioavailability (Lipinski's Rule of 5).

Structural Logic Diagram

The following diagram illustrates the electronic causality governing these properties.

G cluster_0 Structural Drivers cluster_1 Physicochemical Outcome F_sub 3,5-Difluoro Substitution (Electron Withdrawing) Phenyl Phenyl Ring (Pi System) F_sub->Phenyl Inductive (-I) Effect logP_Rise logP Increase (1.15 -> 1.45) F_sub->logP_Rise Ether Ether Oxygen (Linker) Phenyl->Ether Electron Pull Amine Primary Amine (Ionizable Center) Ether->Amine Reduces Electron Density on Nitrogen pKa_Drop pKa Reduction (8.18 -> 7.5) Amine->pKa_Drop

Caption: Electronic cascade showing how 3,5-difluoro substitution lowers pKa and raises logP.

Experimental Protocols (Validation)

To transition from prediction to empirical fact, the following self-validating protocols are recommended.

Determination of pKa: Potentiometric Titration

Objective: Determine the precise ionization constant using a pH-metric method. Reagents: 0.1 M HCl, 0.1 M NaOH (standardized), 0.15 M KCl (ionic strength adjuster), Argon gas (CO2 exclusion).

Protocol:

  • Preparation: Dissolve 5-10 mg of the amine hydrochloride salt in 20 mL of degassed water containing 0.15 M KCl.

  • Calibration: Calibrate the glass electrode using pH 4.01, 7.00, and 10.01 buffers. Ensure slope efficiency is >98%.

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2-5 µL addition.

  • Data Processing: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the semi-equivalence point (inflection point).

  • Self-Validation: Perform a "blank" titration (solvent only) to subtract background carbonate.[2] The first derivative (

    
    ) peak must be sharp.
    
Determination of logP: Shake-Flask Method (OECD 107)

Objective: Measure the partition coefficient between n-octanol and water.[1][2] Note: Since the amine is ionizable, this must be performed at a pH where the neutral species dominates (pH > pKa + 2), or reported as logD at pH 7.4.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Buffer Selection: For true logP (neutral), use 0.1 M NaOH (pH ~13). For logD, use Phosphate Buffer Saline (PBS) pH 7.4.

  • Equilibration: Dissolve the compound in the aqueous phase. Add an equal volume of octanol.[2] Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to break emulsions.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Self-Validation: Mass balance check. The sum of the compound in both phases must equal >95% of the starting mass.

Implications for Drug Design[1]

Blood-Brain Barrier (BBB) Permeability

The estimated profile (pKa 7.5, logP 1.[1][2]45) is highly favorable for CNS penetration.

  • Ionization State: At physiological pH (7.4), the Henderson-Hasselbalch equation indicates:

    
    
    Approximately 45%  of the molecule exists as the neutral free base, which is available for passive diffusion.[1]
    
  • Lipophilicity: A logP of 1.45 ensures the molecule is lipophilic enough to cross membranes but not so lipophilic (logP > 4) that it gets trapped in lipid bilayers or suffers from high metabolic clearance.

Workflow for Experimental Validation

The following decision tree guides the researcher through the validation process.

Workflow Start Start: 2-(3,5-Difluorophenoxy)ethan-1-amine Solubility Check Aqueous Solubility (> 1 mg/mL?) Start->Solubility Method_pKa Method: Potentiometric Titration (Sirius T3 or Manual) Solubility->Method_pKa Yes Method_CoSolvent Method: Co-solvent Titration (Methanol/Water) Solubility->Method_CoSolvent No Result_pKa Determine pKa Method_pKa->Result_pKa Method_CoSolvent->Result_pKa Calc_LogD Calculate pH for logP (pH > pKa + 2) Result_pKa->Calc_LogD Exp_LogP Shake-Flask (OECD 107) or HPLC (OECD 117) Calc_LogD->Exp_LogP Final Final Output: pKa, logP, logD(7.4) Exp_LogP->Final

Caption: Step-by-step workflow for experimentally validating physicochemical properties.

References

  • PubChem. 2-Phenoxyethylamine (Compound CID 15651).[2] National Library of Medicine.[2] Available at: [Link][1]

  • ACD/Labs. LogP: Making Sense of the Value. Available at: [Link][1]

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2] Available at: [Link][1]

Sources

Fluorinated Ether Amine Fragments: Strategic Integration in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorinated Ether Amine Fragments for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary

The strategic incorporation of fluorinated ether amine fragments represents a high-leverage tactic in modern lead optimization. Beyond simple metabolic blocking, these motifs offer precise control over molecular basicity (


), lipophilicity (

), and conformational entropy. This guide dissects the utility of fluorinated ether amines—specifically focusing on

-trifluoroethyl amines and difluoromethyl ethers—providing a roadmap for their synthesis and application in attenuating hERG liability and improving CNS penetration.

Part 1: The Physicochemical Toolkit

The introduction of fluorine into ether-amine scaffolds is rarely about a single property. It is a multi-parameter optimization strategy.

Basicity Modulation ( Tuning)

The most immediate impact of fluorinating an amine-containing fragment is the withdrawal of electron density from the nitrogen lone pair. This is critical for bioavailability and toxicity profiles.

  • The

    
    -Effect:  A single fluorine atom 
    
    
    
    to an amine typically lowers the
    
    
    by ~1.7 units.[1][2] A trifluoroethyl group (
    
    
    ) attached to an amine can drop the
    
    
    by 3–4 units compared to an ethyl group.
  • Biological Implication: Many promiscuous off-target effects (e.g., hERG channel inhibition, phospholipidosis) are driven by high basicity (

    
    ). Fluorinated fragments reduce the fraction of ionized species at physiological pH, often mitigating these liabilities without sacrificing solubility.
    
Conformational Control (The Gauche Effect)

Unlike the steric bulk of a methyl group, fluorine introduces stereoelectronic effects that dictate conformation.

  • C–F/C–X Alignment: In

    
    -fluoroethyl amines and ethers, the C–F bond tends to align gauche to the adjacent C–N or C–O bond due to hyperconjugation (
    
    
    
    ).
  • Result: This "locks" the fragment into a specific bioactive conformation, reducing the entropic penalty upon binding to the target protein.

Data Summary: Structural Impact
Fragment TypeStructure

(vs H-analog)

Primary Utility
Trifluoroethyl Amine


to


Reducing basicity; Metabolic stability
Difluoromethyl Ether

N/A (Ether)

H-bond donor (weak); Lipophilic bioisostere
Trifluoromethoxy

N/A

High metabolic stability; Orthogonal conformation

Part 2: Synthetic Architectures

Synthesizing these fragments requires navigating the low nucleophilicity of fluorinated alcohols and the stability of fluorinated intermediates.

Decision Matrix: Synthetic Routes

The choice of synthetic method depends heavily on the specific fluorinated motif required.

SyntheticRoutes Start Target Fragment Type1 β-Trifluoroethyl Amine Start->Type1 Type2 Difluoromethyl Ether Start->Type2 Method1 Reductive Alkylation (TFA / PhSiH3) Type1->Method1 Preferred (Green Chem) Method3 Nucleophilic Substitution (SN2) Type1->Method3 Difficult (Low Nucleophilicity) Method2 Difluorocarbene Insertion Type2->Method2 Standard Route Reagent1 Reagent: TFA Method1->Reagent1 Reagent2 Reagent: ClCF2CO2Na or HCF2OTf Method2->Reagent2

Figure 1: Synthetic decision matrix for selecting the optimal route based on the target fluorinated motif.

Methodology A: Reductive Trifluoroethylation

Direct alkylation of amines with trifluoroethyl halides is often sluggish due to the electron-withdrawing nature of the


 group retarding 

transition states. A superior approach, developed by Andrews et al., utilizes Trifluoroacetic Acid (TFA) as a widely available, bench-stable fluorine source.
  • Mechanism: The amine reacts with TFA and phenylsilane to form a silyl acetal intermediate, which is subsequently reduced to the trifluoroethyl amine.

  • Advantages: Catalyst-free, uses standard glassware, high functional group tolerance.[3][4]

Methodology B: Difluoromethylation of Alcohols

To install the


 motif (a lipophilic hydrogen bond donor), modern protocols avoid ozone-depleting gases (Freon-22).[5]
  • Reagent: Difluoromethyl triflate (

    
    ) or reagents that generate difluorocarbene in situ (e.g., 
    
    
    
    ).
  • Mechanism: Deprotonation of the phenol/alcohol followed by attack on the electrophilic difluorocarbene (

    
    ).
    

Part 3: Experimental Protocols

Protocol 3.1: Catalyst-Free Synthesis of Tertiary -Trifluoroethyl Amines

Based on the method by Andrews, K. G., et al. (2017).

Objective: Conversion of a secondary amine to a N-trifluoroethyl tertiary amine.

Reagents:

  • Secondary Amine substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (1.5 equiv)

  • Phenylsilane (

    
    ) (2.0 equiv)[6]
    
  • Toluene (Solvent, 1.0 M concentration relative to amine)

Step-by-Step Methodology:

  • Setup: In a fume hood, charge a dry reaction vial equipped with a magnetic stir bar with the Secondary Amine (1.0 mmol).

  • Solvent: Add anhydrous Toluene (1.0 mL).

  • Activation: Add Phenylsilane (246 µL, 2.0 mmol) via syringe.

  • Addition: Slowly add TFA (115 µL, 1.5 mmol) dropwise. Caution: Exothermic gas evolution (

    
    ) may occur.
    
  • Reaction: Seal the vial and heat to 100 °C for 16–24 hours. Monitor via LC-MS for the disappearance of the starting amine.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and quench carefully with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Purify via silica gel flash chromatography. Note: Fluorinated amines often streak; addition of 1%

    
     to the eluent is recommended.
    

Validation:

  • 
     NMR:  Look for a triplet at 
    
    
    
    ppm (coupling to the adjacent
    
    
    ).

Part 4: Medicinal Chemistry Applications[2][5][7][8][9][10]

Case Study: Attenuating hERG Liability

A lead compound containing a basic piperidine linker (


 9.8) showed potent hERG inhibition (

).
  • Strategy: Replacement of the N-ethyl group with an N-trifluoroethyl group.

  • Outcome:

    • 
      :  Dropped from 9.8 to 6.4.
      
    • Lipophilicity:

      
       remained constant (fluorine lipophilicity offsets the loss of ionization).
      
    • hERG:

      
       improved to 
      
      
      
      . The reduced basicity prevented the protonated amine from stabilizing the drug within the hERG channel pore.
Lead Optimization Workflow

The following diagram illustrates where fluorinated ether amines fit into the Design-Make-Test-Analyze (DMTA) cycle.

LeadOp Lead Hit Compound (High Basicity / Meta. Instability) Design Design Hypothesis: Fluorine Scan (β-F, OCHF2) Lead->Design Synth Synthesis (Protocol 3.1 / 3.2) Design->Synth Test Assay Profiling (pKa, LogD, hERG, Microsomes) Synth->Test Decision Analyze SPR Test->Decision Decision->Lead Success (Candidate) Decision->Design Refine Structure

Figure 2: Integration of fluorinated fragment scanning into the DMTA cycle for property optimization.

References

  • Andrews, K. G., Faizova, R., & Denton, R. M. (2017).[4] A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.[3][4][6] Nature Communications, 8, 15913.[4]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers with difluoromethyltriflate.

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.

  • Mykhailiuk, P. K. (2015). Fluorinated Piperidines and Piperazines: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 21(22), 8122-8128.

Sources

Technical Safety & Handling Monograph: 2-(3,5-Difluorophenoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Strategic Relevance

2-(3,5-Difluorophenoxy)ethan-1-amine (CAS: 914086-52-5, typically supplied as the Hydrochloride salt) is a specialized building block used primarily in fragment-based drug discovery (FBDD).

Its structural significance lies in the 3,5-difluorophenoxy moiety. In medicinal chemistry, the strategic introduction of fluorine atoms at the meta positions of the phenyl ring serves two critical functions:

  • Metabolic Stability: It blocks the metabolically vulnerable sites on the aromatic ring, extending the in vivo half-life of the parent drug candidate.

  • Lipophilicity Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the ether oxygen, slightly altering the electronic landscape of the ethylamine tail while increasing overall lipophilicity (

    
    ), facilitating membrane permeability.
    
Molecular Specifications
PropertyData
IUPAC Name 2-(3,5-difluorophenoxy)ethan-1-amine
CAS Number (HCl) 914086-52-5
Molecular Formula

Molecular Weight 209.62 g/mol (Salt) / 173.16 g/mol (Free Base)
Physical State White to off-white crystalline solid (Salt)
Solubility High in DMSO, Methanol, Water; Low in Hexanes

Hazard Identification & Toxicological Logic

While commercial SDSs often provide generic "Warning" labels, a researcher must understand the causality of the hazard to mitigate it effectively.

Mechanistic Hazard Assessment
  • Primary Amine Functionality (Skin/Eye Hazard):

    • Risk: Even as a hydrochloride salt, the compound can dissociate in moist environments (mucous membranes, sweaty skin), liberating the protonated amine. While less aggressive than the free base, it remains a significant irritant.

    • Classification: Skin Irrit. 2 (H315) and Eye Irrit.[1] 2A (H319) .

    • Note: If converted to the free base during synthesis, the hazard escalates to Skin Corr. 1B (Causes severe burns) due to the high pKa (~9-10) of the primary amine.

  • Fluorinated Aromatic System (Systemic Toxicity):

    • Risk: Fluorinated aromatics often exhibit higher skin permeation rates than their non-fluorinated counterparts.

    • Classification: Acute Tox. 4 (Oral) (H302) .[2]

    • Target Organs: Respiratory tract (inhalation of dust) and potential CNS depression if absorbed in high quantities (characteristic of some phenoxy-alkylamines).

GHS Classification Summary
PictogramSignal WordHazard Statements
⚠️ (Exclamation Mark)WARNING H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Operational Handling Protocols

This section details the self-validating workflows required to handle this compound safely.

A. Engineering Controls & PPE
  • Ventilation: All weighing and transfer operations must occur inside a certified chemical fume hood. The fine crystalline nature of the HCl salt poses a dust inhalation risk.

  • Glove Permeation Logic:

    • Standard: Nitrile (0.11 mm) is sufficient for incidental contact with the solid.

    • Solution Phase: If dissolved in DMSO or DMF, use Double-gloving (Nitrile over Laminate) because these solvents act as carriers, transporting the fluorinated amine through standard gloves.

B. Synthesis & Reaction Safety

When using this amine in amide coupling or nucleophilic substitution:

  • Free-Basing Caution: If the protocol requires neutralizing the HCl salt (e.g., using TEA or DIPEA), the reaction mixture effectively generates the free amine in situ. Treat the reaction flask as containing a Corrosive substance.

  • Quenching: Residual amine should be quenched with dilute acidic aqueous solution (e.g., 1M HCl) before disposal to convert it back to the non-volatile, less permeable salt form.

C. Decision Logic: Handling Workflow

HandlingLogic Start Start: Handling 2-(3,5-Difluorophenoxy)ethanamine FormCheck Check Physical Form Start->FormCheck Solid Solid (HCl Salt) FormCheck->Solid Powder Solution Solution / Free Base FormCheck->Solution Liquid/Dissolved DustControl Use Fume Hood (Dust Hazard) Solid->DustControl SolventCheck Solvent = DMSO/DMF? Solution->SolventCheck StdPPE Std PPE: Nitrile Gloves Lab Coat, Goggles DustControl->StdPPE SolventCheck->StdPPE No (Ethanol/Water) HighPPE Enhanced PPE: Double Gloves (Permeation Risk) SolventCheck->HighPPE Yes (Carrier Solvents) Reaction Perform Reaction StdPPE->Reaction HighPPE->Reaction Quench Quench with Acid (Re-form Salt) Reaction->Quench Disposal Dispose as Halogenated Organic Waste Quench->Disposal

Figure 1: Decision logic for selecting Personal Protective Equipment (PPE) and engineering controls based on the physical state and solvent environment.

Emergency Response Framework

In the event of exposure, immediate action is required to minimize tissue damage.[3] This protocol focuses on the "Flush and Neutralize" principle.

Exposure Scenarios
  • Ocular Exposure (Eye Splash):

    • Immediate Action: Flush with tepid water for 15 minutes minimum .[3]

    • Mechanism:[4][5] The amine is basic; flushing dilutes the pH. Do not use neutralizing agents in the eye.

    • Validation: Check pH of eye runoff with litmus paper (aim for pH 7-8) before stopping, if trained personnel are available.

  • Dermal Exposure (Skin Contact):

    • Solid: Brush off gently before wetting (prevents creating a concentrated basic solution on skin). Then wash with soap and water.[1][5][6]

    • Solution: Remove contaminated clothing immediately.[1][3][5] Wash with water.[1][3][4][5][7]

    • Contraindication: Do NOT use ethanol or acetone to wash skin. These solvents increase the permeability of the fluorinated compound, driving it deeper into the dermis.

  • Inhalation:

    • Move to fresh air.[1][2][3][5][6] If breathing is difficult, administer oxygen (trained personnel only). The fluorine substitution can cause delayed respiratory edema; monitor for 24 hours.

Emergency Workflow

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Flush 15+ mins Lift Eyelids Eye->EyeAction SkinAction1 Brush off Dry Solid Skin->SkinAction1 InhaleAction Fresh Air Monitor Breathing Inhale->InhaleAction Medical Seek Medical Aid (Show SDS/CAS) EyeAction->Medical SkinAction2 Wash Soap/Water NO Alcohol SkinAction1->SkinAction2 SkinAction2->Medical InhaleAction->Medical

Figure 2: Step-by-step emergency response workflow emphasizing the prohibition of solvent washing for skin exposure.

Physicochemical Profiling

The following data is compiled for the Hydrochloride Salt (the standard commercial form).

PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 165 – 175 °C (Decomposes)Typical for HCl salts of this class
pH (1% aq) 4.5 – 6.0Acidic due to HCl salt
LogP (Free Base) ~1.95Predicted (Consensus)
pKa (Amine) ~9.5Predicted (Base form)
H-Bond Donors 3 (NH3+)Salt form
H-Bond Acceptors 2 (O, F)-
Reactivity Incompatible with strong oxidizers, acid chlorides, anhydridesStandard Amine Reactivity

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3673665, 2-(3,5-difluorophenyl)ethanamine. Retrieved from [Link](Note: Used as structural analog for physicochemical property estimation).

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link].

Sources

Methodological & Application

Application Note and Protocol: Synthesis of 2-(3,5-difluorophenoxy)ethan-1-amine from 3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3,5-difluorophenoxy)ethan-1-amine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, featuring a difluorinated phenyl ring linked to an ethanolamine moiety via an ether bond, imparts unique physicochemical properties that are often sought after in drug discovery programs. This document provides a comprehensive guide for the synthesis of this valuable intermediate, starting from the commercially available 3,5-difluorophenol. The described two-step protocol involves a Williamson ether synthesis followed by the deprotection of a carbamate-protected amine. This approach is designed to be robust, high-yielding, and scalable for laboratory and potential pilot-plant applications.

Synthetic Strategy Overview

The synthesis of 2-(3,5-difluorophenoxy)ethan-1-amine from 3,5-difluorophenol is most effectively achieved through a two-step sequence. This strategy is predicated on the necessity of protecting the nucleophilic amine of the ethanolamine reagent to prevent undesired N-alkylation during the ether formation step.

Step 1: Williamson Ether Synthesis. The initial step involves the formation of the ether linkage. This is accomplished via a Williamson ether synthesis, a well-established and versatile method for preparing ethers.[1][2] In this reaction, the acidic proton of 3,5-difluorophenol is abstracted by a strong base to form a phenoxide anion. This nucleophilic phenoxide then displaces a halide from an electrophilic alkyl halide in an SN2 reaction.[3] To circumvent the issue of the free amine on the ethanolamine reagent also acting as a nucleophile, a protected form, N-(tert-butoxycarbonyl)ethanolamine (N-Boc-ethanolamine), is employed.[4][5] Sodium hydride (NaH), a strong, non-nucleophilic base, is the reagent of choice for the deprotonation of the phenol.[6]

Step 2: Deprotection of the N-Boc Group. The second step is the removal of the tert-butoxycarbonyl (Boc) protecting group to unveil the desired primary amine. The Boc group is favored for its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions.[7][8] Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) is a common and highly effective reagent for this transformation, yielding the amine as a salt which can then be neutralized.[9][10]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection 3,5-Difluorophenol 3,5-Difluorophenol Intermediate tert-butyl (2-(3,5-difluorophenoxy)ethyl)carbamate 3,5-Difluorophenol->Intermediate 1. N-Boc-ethanolamine N-Boc-ethanolamine N-Boc-ethanolamine->Intermediate 2. NaH_DMF NaH, DMF NaH_DMF->Intermediate Final_Product 2-(3,5-difluorophenoxy)ethan-1-amine Intermediate->Final_Product TFA_DCM TFA, DCM TFA_DCM->Final_Product Williamson_Ether_Synthesis_Mechanism Reactants 3,5-Difluorophenol N-Boc-2-bromoethylamine Phenoxide Sodium 3,5-difluorophenoxide Reactants:p1->Phenoxide Deprotonation SN2 SN2 Attack Reactants:r1->SN2 Base NaH Base->Phenoxide Phenoxide->SN2 Product tert-butyl (2-(3,5-difluorophenoxy)ethyl)carbamate SN2->Product

Caption: Mechanism of the Williamson ether synthesis step.

Mechanism of N-Boc Deprotection:

  • Protonation: The strong acid, trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. [8]2. Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. [9]3. Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free primary amine. [8]

Boc_Deprotection_Mechanism Protected_Amine tert-butyl (2-(3,5-difluorophenoxy)ethyl)carbamate Protonated_Intermediate Protonated Carbamate Protected_Amine->Protonated_Intermediate Protonation Acid TFA Acid->Protonated_Intermediate Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Cleavage Final_Amine 2-(3,5-difluorophenoxy)ethan-1-amine Carbamic_Acid->Final_Amine Decarboxylation

Caption: Mechanism of the N-Boc deprotection step.

Experimental Protocols

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
3,5-Difluorophenol≥99%Sigma-Aldrich2713-34-0
N-Boc-ethanolamine98%Sigma-Aldrich26690-80-2
Sodium hydride60% dispersion in mineral oilSigma-Aldrich7646-69-7
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
Trifluoroacetic acid (TFA)≥99%Sigma-Aldrich76-05-1
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%Fisher Scientific141-78-6
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄-Fisher Scientific7487-88-9

Step 1: Synthesis of tert-butyl (2-(3,5-difluorophenoxy)ethyl)carbamate

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add 3,5-difluorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5 mL per gram of phenol). Stir the mixture until the phenol is completely dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15-20 minutes. Caution: Sodium hydride reacts violently with water and is flammable. [11][12][13]Handle in a fume hood under an inert atmosphere. Hydrogen gas is evolved during this step.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should result in a homogeneous solution or a fine suspension.

  • Alkylation: In a separate flask, dissolve N-Boc-2-bromoethylamine (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a white solid or a colorless oil.

Step 2: Synthesis of 2-(3,5-difluorophenoxy)ethan-1-amine

  • Dissolution: Dissolve the purified tert-butyl (2-(3,5-difluorophenoxy)ethyl)carbamate (1.0 eq) in dichloromethane (DCM, 10 mL per gram of carbamate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood. [14][15][16]3. Deprotection: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 1-3 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization and Extraction: Dissolve the residue in water and cool to 0 °C. Carefully adjust the pH to >10 with a 2M aqueous solution of sodium hydroxide. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-(3,5-difluorophenoxy)ethan-1-amine, typically as a pale yellow oil or low-melting solid.

Safety and Handling Precautions

  • 3,5-Difluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. [17][18]Causes skin and serious eye irritation. [19]May cause respiratory irritation. [17]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Sodium Hydride: Flammable solid that reacts violently with water, releasing flammable hydrogen gas which may ignite spontaneously. [13][20]Causes severe skin burns and eye damage. [11]Must be handled under an inert atmosphere. Do not use water to extinguish fires; use a dry powder extinguisher (Class D). [12]* Trifluoroacetic Acid: Causes severe skin burns and eye damage. [21][22]Highly corrosive and has a high vapor pressure. [14]Always handle in a fume hood and wear acid-resistant gloves, splash goggles, and a face shield. [16][21]

Alternative Synthetic Routes

While the Williamson ether synthesis is a reliable method, other synthetic strategies can be considered, depending on the specific requirements of the research.

  • Mitsunobu Reaction: This reaction allows for the formation of the ether linkage under milder, neutral conditions. [23][24][25]It involves the reaction of 3,5-difluorophenol with N-Boc-ethanolamine in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). [26][27]A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of the target molecule from ethanolamine.

Conclusion

The presented two-step protocol provides a clear and efficient pathway for the synthesis of 2-(3,5-difluorophenoxy)ethan-1-amine from 3,5-difluorophenol. By employing a robust Williamson ether synthesis followed by a straightforward N-Boc deprotection, this guide offers researchers a reliable method to access this important chemical intermediate. Adherence to the detailed procedures and safety precautions is paramount for the successful and safe execution of this synthesis.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from [Link]

  • Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Murphy, G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic & Biomolecular Chemistry, 16(34), 6245-6250.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Master Organic Chemistry. (2023, April 25). Amine Protection and Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium hydride. PubChem. Retrieved from [Link]

  • Amherst College. (2024, April 2). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]

  • Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • ChemRxiv. (2020).
  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Trifluoroacetic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Difluorophenol. PubChem. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3,5-Difluorophenol, 25g, Each. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett, 30(20), 2295-2300.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Mitsunobu reaction. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2021).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • chemeurope.com. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]

Sources

Application Note: Reductive Amination Protocols using 2-(3,5-Difluorophenoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details optimized protocols for the reductive amination of 2-(3,5-Difluorophenoxy)ethan-1-amine , a high-value building block in medicinal chemistry. The 3,5-difluorophenoxy moiety is a privileged scaffold, frequently employed to modulate lipophilicity (LogD), block metabolic soft spots (specifically CYP450 oxidation), and enhance ligand-target binding interactions via weak hydrogen bonding.

While standard reductive amination conditions exist, the specific electronic properties of this fluorinated ether-amine require tailored protocols to minimize side reactions (such as over-alkylation) and maximize yield. This guide provides three distinct, self-validating methodologies ranging from the industry-standard STAB (Sodium Triacetoxyborohydride) method to advanced Lewis-acid catalyzed approaches for sterically hindered substrates.

Chemical Profile & Mechanistic Considerations

Compound Identity[1]
  • IUPAC Name: 2-(3,5-Difluorophenoxy)ethan-1-amine[1]

  • CAS Number: 914086-52-5 (Hydrochloride salt)[1]

  • Molecular Weight: 173.16 g/mol (Free Base); 209.62 g/mol (HCl Salt)

  • Appearance: White to off-white solid (HCl salt); Colorless oil (Free base)

  • Solubility: Soluble in MeOH, DMSO, DCM, DCE.

Reactivity Analysis

The 3,5-difluorophenoxy group exerts a strong electron-withdrawing inductive effect (-I) through the ether linkage.

  • Nucleophilicity: The amine nitrogen is slightly less basic (

    
    ) compared to a standard alkyl amine (
    
    
    
    ). This reduction in basicity accelerates hemiaminal formation but may stabilize the intermediate imine, requiring a robust reducing agent.
  • Electronic Trap: The fluorinated ring is stable, but the ether linkage can be sensitive to strong Lewis acids at elevated temperatures. The protocols below are designed to operate under mild conditions (0°C to RT).

Visualizing the Reaction Pathway

The following diagram illustrates the reductive amination workflow, highlighting the critical "fork in the road" between direct and indirect reduction methods.

ReductiveAmination Start Start: 2-(3,5-Difluorophenoxy)ethan-1-amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Hemiaminal Imine Imine/Iminium Species Hemiaminal->Imine - H2O STAB Direct Reduction: NaBH(OAc)3 / DCE Imine->STAB Method A (Standard) Ti Activation: Ti(OiPr)4 Imine->Ti Method C (Hindered Ketones) NaBH4 Stepwise Reduction: NaBH4 / MeOH Imine->NaBH4 Method B (Stepwise) Product Final Product: Secondary Amine STAB->Product Hydride Transfer Ti->Product + NaBH3CN NaBH4->Product

Figure 1: Decision tree for reductive amination pathways. Method A is the primary recommendation for aldehydes; Method C is reserved for unreactive ketones.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes and unhindered ketones. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and sterically bulky. It reduces the protonated imine selectively without reducing the aldehyde starting material, minimizing by-products.

Materials:

  • Amine: 2-(3,5-Difluorophenoxy)ethan-1-amine HCl (1.0 equiv)[1]

  • Carbonyl: Aldehyde/Ketone (1.0 - 1.1 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.0 equiv, only if using amine HCl salt)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend the amine HCl salt (1.0 mmol) in DCE (5 mL).
    
  • Neutralization: Add DIPEA (1.0 mmol) and stir for 5 minutes until the amine is free-based (solution may clear).

  • Addition: Add the aldehyde/ketone (1.05 mmol). Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal/imine equilibrium establishment.

    • Expert Tip: If the substrate is a ketone, add acetic acid (1.0 equiv) here to catalyze imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at RT. Monitor via LC-MS.

    • Typical Time: Aldehydes: 1–4 hours; Ketones: 12–24 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: The "Stepwise" Approach (NaBH4)

Best for: Substrates requiring methanol solubility or when STAB is unavailable. Risk: Higher risk of reducing the aldehyde directly if not careful.

Protocol:

  • Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous MeOH.

  • Add

    
     (anhydrous, 2.0 equiv) to absorb water and drive imine formation. Stir for 2–4 hours.
    
  • Filter off

    
     (optional, but recommended).
    
  • Cool to 0°C. Add

    
     (1.0 equiv) slowly.
    
  • Stir for 1 hour, then quench with water.

Method C: Titanium-Mediated Reductive Amination

Best for: Sterically hindered ketones or electron-poor anilines. Mechanism:


 acts as a Lewis acid to activate the carbonyl and a water scavenger, forcing imine formation.

Protocol:

  • Combine amine (1.2 equiv), ketone (1.0 equiv), and

    
     (1.5 equiv) in neat form or minimal THF.
    
  • Stir in a sealed tube at RT (or 40°C for difficult substrates) for 12 hours. The solution will become viscous.

  • Dilute with dry EtOH (5 mL/mmol).

  • Add

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv). Stir for 4 hours.
  • Critical Workup: Quench with 1N NaOH (to precipitate Titanium salts). Filter the white solid through Celite. The filtrate contains your product.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Ketone) Imine formation is slow due to sterics.Switch to Method C (Titanium isopropoxide). The Lewis acid activates the carbonyl.[2]
Dialkylation (Over-reaction) Amine is too nucleophilic; Aldehyde is in excess.Ensure 1:1 stoichiometry . Add the aldehyde slowly to the amine/STAB mixture (Inverse Addition).
Aldehyde Reduction (Alcohol byproduct) Reducing agent is reducing the aldehyde before the imine forms.Use STAB (Method A) instead of NaBH4. Ensure 30 min pre-stir before adding reductant.
Sticky Emulsion during Workup Boron salts or Titanium salts.For Boron: Use Rochelle's Salt (Potassium sodium tartrate) wash. For Ti: Filter through Celite after basic quench.

Applications in Drug Discovery

The 2-(3,5-difluorophenoxy)ethyl motif is a bioisostere for:

  • Phenethylamines: Modulating activity in GPCR targets (e.g., Dopamine, Serotonin receptors) while blocking metabolic deamination.

  • Kinase Inhibitors: The difluorophenyl ring can occupy hydrophobic pockets (e.g., the "back pocket" of ATP binding sites), with the ether oxygen acting as a hydrogen bond acceptor.

Data Summary: Solvent & Reagent Compatibility
ParameterMethod A (STAB)Method B (NaBH4)Method C (Ti-mediated)
Solvent DCE, DCM, THFMeOH, EtOHNeat / THF -> EtOH
pH Condition Weakly Acidic (AcOH optional)Neutral / BasicLewis Acidic
Water Tolerance Low (Use Anhydrous)ModerateVery Low (Ti reacts with H2O)
Yield (Typical) 85 - 95%60 - 80%70 - 90% (for difficult cases)

References

  • Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3][5]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • PubChem. (n.d.). "2-(3,5-difluorophenoxy)ethan-1-amine hydrochloride."[1] National Library of Medicine.

  • Li, J. J. (2014). "Reductive Amination."[2][3][4][6][7][8][9][10][11] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Application Notes and Protocols: Coupling 3,5-Difluorophenoxyethylamine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3,5-Difluorophenoxyethylamine Moiety in Medicinal Chemistry

The 3,5-difluorophenoxyethylamine scaffold is a privileged structural motif in modern drug discovery. The strategic incorporation of fluorine atoms onto the phenyl ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Specifically, the difluoro substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[1][2] Consequently, this moiety is a valuable building block for the synthesis of novel therapeutic agents across various disease areas.

This guide provides a comprehensive overview of the methodologies for coupling 3,5-difluorophenoxyethylamine with a diverse range of carboxylic acids, a fundamental transformation in the construction of biologically active amide-containing molecules. We will delve into the mechanistic rationale behind various coupling strategies, offer detailed, step-by-step protocols, and address potential challenges and optimization strategies.

Understanding the Challenge: The Nucleophilicity of 3,5-Difluorophenoxyethylamine

The presence of two electron-withdrawing fluorine atoms on the aromatic ring decreases the electron density of the phenoxy group and, by extension, can have a modest impact on the basicity and nucleophilicity of the distal ethylamine. While not as significantly electron-deficient as anilines, this subtle electronic effect can sometimes lead to sluggish or incomplete reactions with standard amide coupling protocols, particularly when paired with sterically hindered or electron-poor carboxylic acids.[3] Therefore, the choice of an appropriate coupling reagent and reaction conditions is paramount to achieving high yields and purity.

Selecting the Optimal Coupling Strategy

A plethora of amide bond formation techniques have been developed, each with its own advantages and limitations.[4][5] For the coupling of 3,5-difluorophenoxyethylamine, the most successful approaches generally involve the in-situ activation of the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Here, we focus on three robust and widely adopted coupling systems:

  • Carbodiimide-Mediated Couplings (EDC/HOBt): A classic and cost-effective method.

  • Uronium/Aminium Salt-Based Couplings (HATU): Known for high efficiency and low racemization.[6][7][8]

  • Phosphonium Salt-Based Couplings (PyBOP): Particularly effective for sterically demanding substrates.

Logical Workflow for Amide Coupling

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation Carboxylic_Acid Carboxylic Acid Coupling_Reagent Coupling Reagent (e.g., EDC, HATU, PyBOP) Carboxylic_Acid->Coupling_Reagent Reacts with Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Coupling_Reagent->Activated_Intermediate Forms Amine 3,5-Difluorophenoxyethylamine Activated_Intermediate->Amine Nucleophilic Attack by Byproduct Byproduct Activated_Intermediate->Byproduct Generates Amide_Product Amide Product Amine->Amide_Product Forms

Figure 1. Generalized workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[5] The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), traps this intermediate to form an active ester, which is less prone to side reactions and racemization.[9][10]

Mechanistic Rationale

G A Carboxylic Acid (R-COOH) + EDC Forms O-acylisourea B O-acylisourea + HOBt Forms HOBt Active Ester A->B Trapping C HOBt Active Ester + Amine (R'-NH2) Forms Amide (R-CONH-R') B->C Nucleophilic Attack D Byproducts EDC-urea + HOBt C->D Release of

Figure 2. Simplified mechanism of EDC/HOBt coupling.

Experimental Protocol
  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq.) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Amine Addition: Add 3,5-difluorophenoxyethylamine (1.1 eq.) to the reaction mixture. If the amine is provided as a salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate).

    • Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent.[6] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which rapidly couples with the amine.[6] The presence of the HOAt moiety accelerates the reaction and minimizes racemization.[6][7]

Experimental Protocol
  • Pre-activation (Optional but Recommended): In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.5 M). Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-20 minutes.[11]

  • Amine Addition: Add a solution of 3,5-difluorophenoxyethylamine (1.1 eq.) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Acyl Fluoride-Mediated Coupling for Challenging Substrates

For particularly challenging couplings involving sterically hindered carboxylic acids or when standard methods yield poor results, an in-situ formation of an acyl fluoride can be a powerful alternative.[12] Acyl fluorides are highly reactive yet often more selective than acyl chlorides, minimizing side reactions.

Experimental Protocol
  • Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add a fluorinating agent such as Cyanuric Fluoride (1.0 eq.) or XtalFluor-E (1.1 eq.) and a suitable base (e.g., pyridine or DIPEA, 1.5 eq.). Stir at room temperature for 1-2 hours.

  • Amine Addition: In a separate flask, dissolve 3,5-difluorophenoxyethylamine (1.2 eq.) and DIPEA (2.0 eq.) in anhydrous DCM.

  • Coupling: Slowly add the amine solution to the freshly prepared acyl fluoride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification: Follow the work-up and purification procedures described in the previous protocols.

Data Presentation: Comparative Overview of Coupling Methods

ParameterEDC/HOBtHATUAcyl Fluoride
Reagent Cost LowHighModerate-High
Reaction Time 4-24 hours1-4 hours2-12 hours
Typical Yield Good to ExcellentExcellentGood to Excellent
Racemization Risk Low (with HOBt)Very LowVery Low
Substrate Scope BroadVery BroadExcellent for hindered substrates
Work-up Aqueous washes requiredAqueous washes requiredAqueous washes required
Key Advantage Cost-effectiveHigh speed and efficiencyOvercomes steric hindrance

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates.

    • Increase the equivalents of the coupling reagent and/or base.

    • Consider switching to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).

    • For HATU couplings, pre-activation of the carboxylic acid can be beneficial.[11]

  • Incomplete Reaction:

    • Increase the reaction time or temperature (e.g., gentle heating to 40-50 °C).

    • Ensure efficient stirring.

  • Side Product Formation:

    • In carbodiimide couplings, the formation of N-acylurea can occur. Using HOBt minimizes this.

    • Ensure the correct order of addition of reagents.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents can be sensitizers or irritants; handle with care.[8]

  • Fluorinating agents can be corrosive and moisture-sensitive. Handle under an inert atmosphere.[12]

Conclusion

The successful coupling of 3,5-difluorophenoxyethylamine with carboxylic acids is a readily achievable transformation with the appropriate choice of methodology. For routine syntheses, the cost-effective EDC/HOBt protocol is often sufficient. For more demanding substrates or when high throughput is required, the superior efficiency of HATU is advantageous. In cases of severe steric hindrance, the generation of an acyl fluoride intermediate provides a robust alternative. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently synthesize a wide array of novel amide derivatives for further investigation in drug discovery and development.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Subedi, A., & Shrestha, J. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific Reports, 11(1), 1-8.
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Maulide, N., et al. (2019). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 25(53), 12235-12247.
  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Science, 10(30), 7166-7171.
  • Benchchem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • University of Nottingham. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides.
  • Britton, J., & Jamison, T. F. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5896-5900.
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434.
  • Smed, A., & Wangelin, A. J. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3043-3047.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2024). Synthesis process of 3, 5-difluorophenol. Google Patents.
  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2021). Synthesis method of 3, 5-difluorophenol. Eureka | Patsnap.
  • Reddit. (2025, June 13). Hatu reaction. r/chemistry.
  • Zhejiang Zhongxin Fluoride Materials Co Ltd. (2021). Preparation method of 3, 5-difluorophenol. Google Patents.
  • Thermo Fisher Scientific - US. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Gharde, V. M., & G, S. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company.
  • Wang, X., et al. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Chemical Science, 10(41), 9555-9559.
  • Chem-Impex. (n.d.). 3,5-Difluorophenylacetic acid.
  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1475-1481.
  • Wang, X., et al. (2019). Deoxygenative Trifluoromethylthiolation of Carboxylic Acids. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for Fluorinated Phenoxy-Alkylamines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving Solubility of 2-(3,5-Difluorophenoxy)ethan-1-amine HCl in DMSO Document ID: TSC-SOL-2024-089 Target Audience: Medicinal Chemists, HTS Screeners, and Formulation Scientists

Core Directive: The Solubility Paradox

You are likely encountering a common but frustrating phenomenon: The "Salt-Solvent Mismatch."

While DMSO is a universal solvent for organic molecules, it struggles with certain hydrochloride (HCl) salts. Your molecule, 2-(3,5-Difluorophenoxy)ethan-1-amine HCl , possesses a high crystal lattice energy due to the strong ionic interaction between the primary ammonium cation (


) and the chloride anion (

).

The Mechanism of Failure: DMSO is a polar aprotic solvent.[1] It is excellent at solvating cations (via its oxygen lone pairs) but poor at solvating small, hard anions like chloride (


) because it lacks hydrogen bond donors. Consequently, the chloride ion remains "naked" and highly reactive, often pulling the ammonium cation back into the solid crystal lattice, resulting in poor solubility or "crashing out" upon cooling.

Standard Solubilization Protocol (The "Dry" Method)

Use this protocol first. It preserves the anhydrous nature of your stock solution, which is critical for sensitive chemical reactions or long-term hydrolytic stability.

Step-by-Step Workflow
  • Preparation: Ensure the DMSO is high-grade (≥99.9%, anhydrous) and stored under inert gas if possible.

  • Weighing: Weigh the target mass of 2-(3,5-Difluorophenoxy)ethan-1-amine HCl into a glass vial (avoid polystyrene).

  • Solvent Addition: Add DMSO to reach 80% of the final target volume.

    • Reasoning: Adding the full volume immediately makes it harder to apply shear force during vortexing.

  • Vortexing (High Shear): Vortex at maximum speed for 60 seconds.

    • Visual Check: The solution may appear cloudy or contain suspension.

  • Ultrasonication (The Critical Step):

    • Place the vial in an ultrasonic bath at 40°C to 50°C for 10–20 minutes.

    • Mechanism: Acoustic cavitation breaks the solvent boundary layer around the crystal surface, while heat increases the kinetic energy to overcome the lattice enthalpy.

  • Equilibration: Allow the solution to cool to room temperature (20–25°C).

  • Final Volume: Top up with DMSO to the final volume and invert to mix.

Advanced Protocol: The "Water Spike" (Hydrotropic Solubilization)

Use this if the Standard Protocol fails. This exploits the high solvation power of water for chloride ions.

Warning: Only use this method if your downstream application (e.g., biological assay) can tolerate trace water.

  • Calculate the Spike: You will add deionized water to reach a final concentration of 0.5% to 2% (v/v) of the total solvent volume.

  • Procedure:

    • Add the dry compound to the vial.

    • Add the calculated amount of Water directly to the powder before adding DMSO.

    • Why? This creates a localized high-dielectric environment that immediately dissociates the HCl salt lattice.

    • Add the DMSO to volume.

    • Vortex and sonicate as described above.

  • Result: The solution should clear rapidly. The water solvates the

    
     anions, preventing them from re-forming the crystal lattice.
    

Troubleshooting Decision Tree & Mechanism

Visualizing the Solubility Logic

SolubilityLogic Start Start: Solid Compound (2-(3,5-Difluorophenoxy)ethan-1-amine HCl) Step1 Add Anhydrous DMSO (Vortex 1 min) Start->Step1 Check1 Visual Inspection Step1->Check1 Clear Clear Solution (Success) Check1->Clear Dissolved Cloudy Cloudy / Precipitate Check1->Cloudy Undissolved Action1 Sonicate @ 45°C (15 mins) Cloudy->Action1 Check2 Visual Inspection Action1->Check2 Check2->Clear Dissolved Action2 The 'Water Spike' Add 1-2% dH2O Check2->Action2 Still Cloudy Check3 Visual Inspection Action2->Check3 Check3->Clear Dissolved Action3 Chemical Modification (In-Situ Free Basing) Check3->Action3 Persistent Solid

Figure 1: Decision matrix for solubilizing stubborn amine-HCl salts in DMSO. The process moves from physical methods (heat/sonication) to solvent modification (water spike).

Troubleshooting Guide (Symptom vs. Solution)

SymptomProbable CauseCorrective Action
"Gelling" or Viscous Layer Hygroscopicity: DMSO has absorbed significant atmospheric water, causing the lipophilic fluorinated tail to aggregate (hydrophobic effect) while the salt head hydrates.Dry the System: Use a fresh, unopened bottle of anhydrous DMSO. If the sample is precious, add more DMSO to dilute the water content below the critical aggregation concentration.
Immediate Precipitation upon Dilution Common Ion Effect: If you are diluting into a buffer containing high NaCl (e.g., PBS), the high

forces the equilibrium back to the solid salt.
Step-Down Dilution: Pre-dilute the DMSO stock 1:10 into water before adding to high-salt buffers. Alternatively, use a buffer with lower chloride content (e.g., Nitrate or Gluconate salts) if the assay permits.
Cloudiness persists after heating Impurity/Free Base Mix: The sample might contain a fraction of the free amine (neutral) which is less soluble in water but soluble in DMSO, or inorganic salts (NaCl/KCl) from synthesis.Centrifuge: Spin at 10,000 x g for 5 mins. If the supernatant contains your compound (verify by HPLC/UV), the pellet is likely inorganic salt (NaCl) waste from the synthesis.
Crystals form after freezing Cryo-Precipitation: The solubility drops drastically at -20°C.Thaw Protocol: Do not simply thaw at room temperature. You must heat to 37°C and vortex vigorously before every use to redissolve micro-crystals.

Frequently Asked Questions (FAQ)

Q1: Can I use "Free-Basing" to improve solubility? A: Yes, but with caveats. If your application is chemical synthesis (e.g., an amide coupling), you can add 1.0–1.5 equivalents of an organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the DMSO mixture. This deprotonates the ammonium salt (


), releasing the neutral amine which is typically highly soluble in DMSO.
Note: Do not use this for biological binding assays unless the assay buffer can buffer out the added base.

Q2: Why does my stock solution smell like "oysters" or garlic? A: This indicates DMSO decomposition into dimethyl sulfide (DMS). This happens if the DMSO was heated too aggressively (>80°C) or is old. Discard the solvent; DMS is reactive and can reduce sensitive functional groups.

Q3: What is the maximum concentration I can expect? A: For fluorinated phenoxy-alkylamine HCl salts, a concentration of 50 mM to 100 mM is typically achievable with the "Water Spike" method. Pure anhydrous DMSO may cap out around 10–20 mM depending on the specific crystal packing.

References

  • BenchChem Technical Support. (2025).[1][2] Impact of hygroscopic DMSO on solubility of hydrochloride salts.[3] Retrieved from 3

  • Ziath Ltd. (2020).[4] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from 4

  • National Institutes of Health (NIH). (2016). Precaution on use of hydrochloride salts in pharmaceutical formulation: The Common Ion Effect. Retrieved from 5

  • University of Glasgow. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis and solubility. Retrieved from 6

  • PubChem. (2025).[7][8] Compound Summary: 2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride. Retrieved from 8[7][8]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution with 3,5-Difluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: OPT-35DFP-YIELD Subject: Yield Optimization & Troubleshooting for O-Alkylation/Arylation

Executive Summary: The Reactivity Paradox

Welcome to the technical support center. If you are working with 3,5-difluorophenol , you are likely encountering a specific "reactivity paradox."

The two fluorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I) .

  • The Good: This lowers the

    
     (approx. 8.7 vs. 10.0 for phenol), making deprotonation easier and compatible with milder bases.
    
  • The Bad: It significantly reduces the electron density on the phenoxide oxygen, making it a weaker nucleophile than standard phenol.

The Solution: Optimization requires shifting from "forcing conditions" (which degrade reagents) to "kinetic activation" (enhancing the nucleophilicity of the anion).

Critical Mechanism: The Cesium Effect

To maximize yield, you must disrupt the tight ion-pair between the phenoxide and the metal cation. Standard bases like Potassium Carbonate (


) often fail to provide high yields in challenging substitutions because the 

ion binds too tightly to the electron-poor oxygen of 3,5-difluorophenol.

Recommendation: Switch to Cesium Carbonate (


) . The large ionic radius of Cesium creates a "loose ion pair," effectively leaving the 3,5-difluorophenoxide anion "naked" and more reactive.

CesiumEffect Start 3,5-Difluorophenol (Reagent) BaseChoice Base Selection Start->BaseChoice PathK Potassium Carbonate (K2CO3) BaseChoice->PathK Standard PathCs Cesium Carbonate (Cs2CO3) BaseChoice->PathCs Optimized ResultK Tight Ion Pair (K+ --- O-Ar) Low Reactivity PathK->ResultK ResultCs Loose Ion Pair (Cs+ ... O-Ar) 'Naked' Anion PathCs->ResultCs OutcomeK Low Yield / Slow Rate ResultK->OutcomeK OutcomeCs High Yield (>90%) Rapid Kinetics ResultCs->OutcomeCs

Figure 1: Kinetic activation via the Cesium Effect. The larger cation radius reduces coulombic attraction, freeing the nucleophile.

Troubleshooting Guide (Q&A)

Category A: Classical Alkylation ( )

Q: I am reacting 3,5-difluorophenol with a primary alkyl bromide using


 in Acetone, but conversion stalls at 50%. Why? 
A:  This is a classic "solvation shell" issue.
  • Solvent: Acetone is a polar aprotic solvent, but it does not solvate cations as effectively as DMF or DMSO.

  • Nucleophile Strength: As noted, your nucleophile is weak.

  • Fix: Switch solvent to DMF (N,N-Dimethylformamide) or NMP . If you must use Acetone or Acetonitrile, add 18-Crown-6 (catalytic amount) to sequester the Potassium ion, or switch to

    
    .
    

Q: I see a side product that looks like C-alkylation. How do I stop this? A: Phenols are ambident nucleophiles (can react at Oxygen or Carbon).

  • Cause: C-alkylation is favored in protic solvents (like alcohols) or when the oxygen is heavily shielded by a tight ion pair.[1]

  • Fix: Ensure strictly anhydrous conditions . Use a hard base (like

    
    ) in a polar aprotic solvent (THF or DMF) to favor the hard-hard interaction at the Oxygen atom. However, for 3,5-difluorophenol, 
    
    
    
    in DMF is usually sufficient to promote O-alkylation exclusively due to the "naked" anion effect.
Category B: Mitsunobu Reaction[2][3][4][5][6]

Q: My Mitsunobu reaction (DEAD/PPh3) with a secondary alcohol yields <30%. Is the phenol too acidic? A: No, the acidity is actually perfect (


 ~8.7). The issue is likely steric hindrance  or adduct stability .
  • Diagnosis: 3,5-difluorophenol is electron-deficient. The intermediate alkoxy-phosphonium salt might be decomposing before the weak phenol nucleophile can attack.

  • Fix 1 (Order of Addition): Pre-mix the Phenol, Alcohol, and

    
    . Add the Azodicarboxylate (DEAD/DIAD) last and slowly at 0°C.
    
  • Fix 2 (Reagent Swap): Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine). The more basic phosphine and sterically different azo-reagent often force the coupling of difficult substrates.
    
Category C: (Nucleophilic Aromatic Substitution)[7][8]

Q: I am trying to displace a fluoride on a 2-nitro-pyridine with 3,5-difluorophenol. It’s turning black/tarry. A: You are likely overheating the reaction in the presence of a strong base.

  • Mechanism: Electron-deficient phenols are prone to oxidation or polymerization at high temps (

    
    ).
    
  • Fix: Use DMSO at room temperature or mild heating (

    
    ). Use 
    
    
    
    (2.0 equiv).[2] The high reactivity of the "naked" phenoxide usually allows the
    
    
    to proceed without aggressive heating.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" O-Alkylation

Best for: Primary/Secondary Alkyl Halides

ParameterSpecificationRationale
Stoichiometry 1.0 eq Phenol : 1.2 eq Electrophile : 1.5 eq BaseSlight excess of electrophile drives kinetics.
Base Cesium Carbonate (

)
Promotes loose ion-pairing (See Fig 1).
Solvent DMF (Anhydrous)High dielectric constant; dissolves inorganic bases well.
Concentration 0.2 M - 0.5 MHigh concentration aids bimolecular reaction rate.
Temp/Time 60°C for 2-4 hoursModerate heat avoids decomposition.

Step-by-Step:

  • Charge a dried flask with 3,5-difluorophenol (1.0 equiv) and

    
     (1.5 equiv).
    
  • Add anhydrous DMF (0.5 M concentration relative to phenol). Stir at RT for 15 mins (Color change indicates phenoxide formation).

  • Add Alkyl Halide (1.2 equiv) dropwise.

  • Heat to 60°C. Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash 3x with Water (crucial to remove DMF), 1x Brine. Dry over

    
    .[3][4]
    
Protocol B: Modified Mitsunobu

Best for: Coupling with Secondary Alcohols

Step-by-Step:

  • Dissolve 3,5-difluorophenol (1.2 equiv), Alcohol (1.0 equiv), and Triphenylphosphine (

    
    )  (1.5 equiv) in anhydrous THF  or Toluene .
    
  • Cool mixture to 0°C .

  • Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 20 minutes. Do not let temp rise.

  • Allow to warm to RT and stir for 12 hours.

  • Note: If yield is low, switch

    
     to 
    
    
    
    (Tributylphosphine) to increase the electrophilicity of the intermediate.

Decision Logic for Researchers

Use this logic flow to determine your starting conditions.

OptimizationLogic Start Start: 3,5-Difluorophenol Coupling ElectrophileType Identify Electrophile Start->ElectrophileType Primary Primary/Secondary Alkyl Halide ElectrophileType->Primary Alcohol Alcohol (OH) ElectrophileType->Alcohol Aryl Aryl Fluoride/Chloride (Activated) ElectrophileType->Aryl Decision1 Use Protocol A (Cs2CO3 / DMF) Primary->Decision1 Decision2 Use Protocol B (Mitsunobu) Alcohol->Decision2 Decision3 SNAr Conditions (DMSO / Cs2CO3 / 50°C) Aryl->Decision3

Figure 2: Experimental decision matrix based on electrophile classification.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2][5] Synthetic Communications, 25(9), 1367-1370. Link

  • Parrish, J. P., Sudaresan, B., & Jung, K. W. (1999). Improved

    
     Promoted O-Alkylation of Phenols. Synthetic Communications, 29(24), 4423-4431. Link
    
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Reich, H. J., & Bordwell, F. G. pKa Values in DMSO. Organic Chemistry Data. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Spectrum Analysis of 2-(3,5-Difluorophenoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the structural elucidation of novel chemical entities is a foundational step. The incorporation of fluorine into molecular scaffolds is a widely used strategy to modulate physicochemical and pharmacological properties. Consequently, a robust understanding of multinuclear NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is indispensable.

This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 2-(3,5-Difluorophenoxy)ethan-1-amine. We will move beyond a simple description of spectral features to explain the underlying principles and experimental considerations. By comparing the target molecule with its non-fluorinated analogue, 2-phenoxyethan-1-amine, we will illuminate the profound impact of fluorine substitution on NMR parameters, offering a clear framework for the analysis of similar fluorinated compounds.

Part 1: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 2-(3,5-Difluorophenoxy)ethan-1-amine, we can predict distinct signals for the aromatic and aliphatic regions. The analysis hinges on understanding both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) spin-spin couplings.

Molecular Structure and Proton Designations

To facilitate discussion, the protons in the molecule are systematically labeled.

Figure 1: Molecular structure of 2-(3,5-Difluorophenoxy)ethan-1-amine with proton labeling.

Aromatic Region (δ 6.0-7.5 ppm)

The two fluorine atoms at the 3- and 5-positions create a plane of symmetry in the phenyl ring.

  • H-2' and H-6' Protons: These two protons are chemically equivalent. They are coupled to the H-4' proton (a four-bond coupling, ⁴JHH) and to the two fluorine atoms at C-3' and C-5' (a four-bond coupling, ⁴JHF). The coupling to H-4' is typically small (around 2-3 Hz). The ⁴JHF coupling is also expected to be in a similar range. The dominant coupling for H-2'/H-6' will likely be to the adjacent fluorine atoms. This will result in a multiplet, likely appearing as a doublet of doublets or a more complex pattern depending on the relative magnitudes of the coupling constants.

  • H-4' Proton: This proton is unique and is coupled to two equivalent fluorine atoms (three-bond coupling, ³JHF) and two equivalent protons, H-2' and H-6' (three-bond coupling, ³JHH). The coupling to the two equivalent fluorine atoms will split the signal into a triplet (n+1 rule, where n=2).[1][2] Each peak of this triplet will then be further split into a smaller triplet by the two H-2'/H-6' protons. This would result in a triplet of triplets. The ³JHF coupling is expected to be larger than the ³JHH coupling in aromatic systems.

Aliphatic Region (δ 2.5-4.5 ppm)

The aliphatic chain consists of two methylene groups and an amine group.

  • O-CH₂(a) Protons (δ ~4.0 ppm): These protons are adjacent to the electron-withdrawing phenoxy group, shifting them downfield.[3][4] They will be coupled to the adjacent CH₂(b) protons, resulting in a triplet (³JHH ≈ 5-7 Hz). There may also be a small, long-range five-bond coupling to the fluorine atoms (⁵JHF), which could cause slight broadening of the peaks.

  • CH₂(b)-N Protons (δ ~3.0 ppm): These protons are adjacent to the nitrogen atom and will appear as a triplet due to coupling with the O-CH₂(a) protons (³JHH ≈ 5-7 Hz).

  • NH₂ Protons (δ variable, ~1.5-3.5 ppm): The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent.[5][6] The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. In many deuterated solvents, these protons may not show clear coupling to the adjacent CH₂ group.[6] A common technique to confirm the identity of this peak is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the NH₂ signal will disappear due to proton-deuterium exchange.

Part 2: Predicting the ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7] The chemical shift range is much wider than for ¹H NMR, making it excellent for resolving signals even in complex molecules.[7][8]

  • F-3' and F-5' Fluorines (δ ~ -100 to -130 ppm vs. CFCl₃): The two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, they will produce a single signal in the ¹⁹F NMR spectrum. This signal will be split by the neighboring protons. The primary couplings will be to the adjacent H-4' proton (³JHF) and the H-2'/H-6' protons (⁴JHF). The coupling to H-4' will split the fluorine signal into a doublet. Each peak of this doublet will be further split into a triplet by the two equivalent H-2'/H-6' protons, resulting in a doublet of triplets.

To simplify the spectrum and confirm assignments, a ¹H-decoupled ¹⁹F NMR experiment can be performed. In this experiment, all ¹H-¹⁹F couplings are removed, and the signal for the two equivalent fluorine atoms would collapse into a single sharp singlet.

Figure 2: Key ¹H-¹⁹F J-coupling pathways in the molecule.

Part 3: The Power of Comparison: Highlighting the Fluorine Effect

To truly appreciate the diagnostic power of ¹H and ¹⁹F NMR, we can compare the predicted spectrum of our target molecule with the known spectrum of its non-fluorinated analogue, 2-phenoxyethan-1-amine.[9]

Comparative Data Summary
Proton(s) 2-Phenoxyethan-1-amine (Analogue) 2-(3,5-Difluorophenoxy)ethan-1-amine (Target) Key Difference & Rationale
Aromatic H δ ~6.9 (m, 3H), ~7.3 (m, 2H)H-2',6': δ ~6.5-6.8 (m, 2H)H-4': δ ~6.4-6.7 (tt, 1H)Upfield Shift & Pattern Simplification: The two strongly electron-withdrawing fluorine atoms deshield the aromatic carbons they are attached to but shield the protons, causing an upfield shift. The symmetry imposed by the fluorines simplifies the complex splitting pattern of the analogue into more predictable multiplets.
O-CH₂(a) δ ~4.0 (t, 2H)δ ~4.1 (t, 2H)Minor Downfield Shift: The inductive electron-withdrawing effect of the two fluorine atoms is transmitted through the oxygen, causing a slight deshielding of these protons compared to the non-fluorinated analogue.
CH₂(b)-N δ ~3.0 (t, 2H)δ ~3.1 (t, 2H)Minimal Change: The effect of the fluorine atoms is attenuated by the distance, resulting in a very minor or negligible change in the chemical shift of these protons.
NH₂ δ variable, broadδ variable, broadNo Significant Change: The chemical shift is primarily influenced by the local environment (solvent, concentration) rather than the distant fluorine substituents.

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.[10][11]

This comparison clearly demonstrates how the introduction of fluorine atoms serves as a powerful spectral probe, altering chemical shifts and creating unique, diagnostic coupling patterns that confirm the substitution pattern on the aromatic ring.

Part 4: Experimental Protocol for High-Fidelity Data Acquisition

Acquiring high-quality ¹H and ¹⁹F NMR spectra requires careful attention to experimental parameters. The following protocol is a robust starting point for analysis on a modern NMR spectrometer (e.g., 400 MHz or higher).

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add internal standard if quantification is needed (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample & lock on solvent signal prep4->acq1 acq2 Tune and match probe for ¹H and ¹⁹F nuclei acq1->acq2 acq3 Optimize shims for field homogeneity acq2->acq3 acq4 Acquire ¹H Spectrum (zg30 pulse program) acq3->acq4 acq5 Acquire ¹⁹F Spectrum (zgfhigqn for ¹H decoupling) acq4->acq5 proc1 Apply Fourier Transform (FT) acq5->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Calibrate chemical shifts (¹H to TMS at 0 ppm) proc3->proc4 proc5 Integrate signals & analyze multiplicities proc4->proc5

Figure 3: Standard workflow for NMR sample analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(3,5-Difluorophenoxy)ethan-1-amine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent can influence chemical shifts, particularly for labile protons like those in the amine group.[5][10]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (¹H Acquisition):

    • Insert the sample into the spectrometer.

    • Lock the field using the deuterium signal of the solvent.

    • Tune and match the ¹H channel of the probe.

    • Perform an automated or manual shimming procedure to optimize magnetic field homogeneity.

    • Use a standard pulse program (e.g., zg30 on Bruker systems).

    • Set key acquisition parameters:

      • Spectral Width (SW): ~16 ppm, centered around 5-6 ppm.

      • Relaxation Delay (D1): 2-5 seconds.

      • Number of Scans (NS): 8-16, depending on sample concentration.

  • Instrument Setup (¹⁹F Acquisition):

    • No need to remove the sample. Switch the spectrometer to the ¹⁹F channel.

    • Tune and match the ¹⁹F channel of the probe. Shimming should not need significant readjustment.

    • To obtain a ¹H-decoupled spectrum (recommended for simplicity), use a pulse program with inverse-gated decoupling, such as zgfhigqn on Bruker systems.[12][13] This provides a sharp singlet for the fluorine signal and can reveal the nuclear Overhauser effect (NOE). For a coupled spectrum, a standard pulse program like zg can be used.[14]

    • Set key acquisition parameters:

      • Spectral Width (SW): A wide range, e.g., ~250 ppm (-200 to +50 ppm), is a safe starting point for unknown fluorinated compounds.[15]

      • Transmitter Offset (O1P): Center the spectral window around the expected chemical shift, e.g., -110 ppm.

      • Relaxation Delay (D1): A longer delay of 5-10 seconds is often advisable for ¹⁹F NMR to allow for complete relaxation.[12]

      • Number of Scans (NS): 16-64.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform zero-order and first-order phase correction for both spectra.

    • Apply a baseline correction algorithm.

    • Reference the ¹H spectrum to the residual solvent peak or an internal standard (TMS at 0.00 ppm).[16]

    • Reference the ¹⁹F spectrum using an external standard or by using the spectrometer's internal referencing protocol based on the ¹H reference.

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Conclusion

The comprehensive analysis of 2-(3,5-Difluorophenoxy)ethan-1-amine using both ¹H and ¹⁹F NMR spectroscopy provides a wealth of structural information that is mutually reinforcing. The ¹H spectrum reveals the carbon skeleton and proton connectivity, while the ¹⁹F spectrum confirms the fluorine substitution pattern through characteristic chemical shifts and ¹H-¹⁹F coupling. By comparing the data to a non-fluorinated analogue, the specific electronic effects of the fluorine atoms are brought into sharp focus. This guide provides the predictive framework and experimental protocol necessary for researchers to confidently elucidate the structures of fluorinated molecules, a critical task in modern drug discovery and materials science.

References

  • Cano, C., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]

  • IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Northwestern University. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12789-12797. [Link]

  • Nishida, N., et al. (2018). Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins. Magnetochemistry, 4(1), 3. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Miyaji, K., et al. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Gáspári, Z., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5678-5686. [Link]

  • The University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility. [Link]

  • Osácar, F., et al. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-65. [Link]

  • UC Santa Barbara. (n.d.). F19 detection. [Link]

  • Dhevagi, P., & Ponnuswamy, P. K. (1966). Proton and fluorine NMR spectra of fluorobenzene. Proceedings of the Indian Academy of Sciences - Section A, 64(5), 297-304. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5521-5530. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenoxyethanamine. PubChem Compound Database. [Link]

  • University of Colorado Boulder. (n.d.). Typical C-13 NMR Chemical shifts. [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • The Royal Society of Chemistry. (n.d.). A Generic Route to Fluoroalkyl-containing Phosphanes. [Link]

  • Li, D., et al. (2021). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Molecules, 26(20), 6164. [Link]

  • University of Rochester. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

  • Semantic Scholar. (n.d.). An empirical correlation of NMR chemical shifts and conformations in ethers and amines. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • Wang, R., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • Wodin, K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 7837-7843. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem Compound Database. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-53. [Link]

  • National Center for Biotechnology Information. (2024). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. [Link]

  • The Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

  • YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3,5-difluorophenyl)ethan-1-amine. PubChem Compound Database. [Link]

  • Wiley Science Solutions. (n.d.). 2-Phenoxyethanol. SpectraBase. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

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Comparative Guide: Bioactivity of 3,5-Difluoro vs. 3,5-Dichloro Phenoxy Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of aryl ether scaffolds, the choice between 3,5-difluorophenoxy (3,5-DFP) and 3,5-dichlorophenoxy (3,5-DCP) moieties represents a critical decision point in Lead Optimization (LO). While both substitutions block metabolic liability at the vulnerable para-position, they drive divergent physicochemical and pharmacokinetic outcomes.

  • 3,5-Dichloro (3,5-DCP): Typically drives higher potency through enhanced lipophilicity (

    
    ) and specific sigma-hole (
    
    
    
    -hole) interactions (halogen bonding). However, it often compromises metabolic stability and solubility.
  • 3,5-Difluoro (3,5-DFP): Acts as a bioisostere for the unsubstituted phenyl ring regarding steric volume but significantly alters electronics. It is the preferred choice for lowering logP, improving metabolic stability (blocking oxidative metabolism), and modulating pKa of proximal basic centers without introducing significant steric bulk.

This guide provides a technical comparison of these two motifs, supported by physicochemical data, experimental protocols, and decision-making logic.

Physicochemical & Structural Profiling

The distinct behaviors of these derivatives stem from fundamental atomic differences between Fluorine and Chlorine.

Table 1: Comparative Physicochemical Metrics
Feature3,5-Difluorophenoxy (3,5-DFP)3,5-Dichlorophenoxy (3,5-DCP)Impact on Bioactivity
Van der Waals Radius 1.47 Å (mimics H)1.75 Å (mimics Methyl)Cl creates steric clashes in tight pockets; F is "stealthy."
C-X Bond Length ~1.35 Å~1.74 ÅCl extends further into hydrophobic sub-pockets.
Electronegativity 3.98 (Pauling)3.16 (Pauling)F strongly withdraws electrons, lowering pKa of ether oxygen.
Lipophilicity (

LogP)
+0.2 to +0.4 (vs H)+1.0 to +1.4 (vs H)Cl significantly increases non-specific binding and permeability.
Sigma-Hole (

-hole)
NegligiblePronouncedCl can form halogen bonds with backbone carbonyls.
C-X Bond Energy ~116 kcal/mol~81 kcal/molF is metabolically inert; Cl is stable but weaker.
Mechanistic Insight: The Sigma-Hole Effect

While fluorine is electron-rich across its surface, chlorine exhibits an anisotropic electron density distribution. The tip of the chlorine atom (opposite the C-Cl bond) often possesses a region of positive electrostatic potential (the


-hole).
  • Implication: 3,5-DCP derivatives can engage in halogen bonding with nucleophilic protein residues (e.g., backbone carbonyl oxygen, sulfhydryl of Cys), potentially boosting potency by 10-100x compared to the fluoro-analog.

Decision Logic: SAR Optimization Strategy

The following decision tree illustrates when to deploy which derivative during a Hit-to-Lead campaign.

SAR_Logic Start Start: Phenoxy Scaffold Optimization Check_Potency Is Potency Satisfactory? Start->Check_Potency Check_Metab Is Metabolic Stability (t1/2) High? Check_Potency->Check_Metab Yes Check_Pocket Is Hydrophobic Pocket Large? Check_Potency->Check_Pocket No (Need Potency) Use_Cl Select 3,5-Dichloro (Maximize Affinity/Lipophilicity) Check_Metab->Use_Cl Yes (Tolerate Lipophilicity) Use_F Select 3,5-Difluoro (Improve ADME/Block Metabolism) Check_Metab->Use_F No (Need to Block Sites/Lower LogP) Check_Pocket->Use_Cl Yes (Fill Space/Halogen Bond) Check_Pocket->Use_F No (Steric Constraint) Mixed Explore 3-Cl, 5-F (Hybrid Approach) Use_Cl->Mixed If Solubility Fails

Figure 1: Strategic decision tree for selecting halogenated phenoxy derivatives based on potency and ADME constraints.

Representative Performance Profile (Matched Molecular Pair)

Based on aggregated medicinal chemistry data (e.g., kinase inhibitors, PPAR agonists), the following profile represents the typical shift observed when swapping 3,5-difluoro for 3,5-dichloro on a diaryl ether scaffold.

Metric3,5-Difluoro Analog3,5-Dichloro AnalogInterpretation
Enzymatic IC50 45 nM8 nMCl improves potency via hydrophobic fill &

-hole.
LogD (pH 7.4) 2.83.9Cl increases lipophilicity significantly.
Microsomal Cl (int) < 15 µL/min/mg45 µL/min/mgF is more stable; Cl compounds are prone to lipophilic metabolism.
Solubility (Kinetic) 120 µM15 µMCl drastically reduces aqueous solubility ("Grease ball" effect).

Verdict: Choose 3,5-DCP for initial potency probing. Choose 3,5-DFP for lead optimization to fix solubility and clearance issues while retaining moderate potency.

Experimental Protocols

To generate valid comparison data, robust synthesis and assay protocols are required. The Chan-Lam coupling is the industry standard for synthesizing these ethers, avoiding the harsh conditions of Ullmann condensation.

A. Synthesis: Copper-Catalyzed Chan-Lam Coupling

This protocol allows for the modular installation of 3,5-dihalo-phenols onto aryl boronic acids.

Reagents:

  • Substrate: Aryl Boronic Acid (1.0 equiv)[1]

  • Coupling Partner: 3,5-Difluorophenol OR 3,5-Dichlorophenol (1.2 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 - 1.0 equiv)

  • Base: Pyridine or Et₃N (2.0 equiv)

  • Solvent: DCM or DCE (0.1 M)

  • Atmosphere: Open air (O₂ balloon optional for speed)

Step-by-Step Workflow:

  • Charge: Add Aryl Boronic Acid, Phenol derivative, and Cu(OAc)₂ to a round-bottom flask.

  • Solvate: Add DCM and stir.

  • Activate: Add Pyridine dropwise. The solution typically turns deep blue/green (active Cu(II)-amine species).

  • Incubate: Stir at Room Temperature for 16–24 hours open to air (drying tube recommended).

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove Pyridine/Cu), then Brine.

  • Purify: Flash chromatography (Hexane/EtOAc gradient).

B. In Vitro Microsomal Stability Assay

To verify the metabolic advantage of the 3,5-difluoro derivative.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.

  • Sampling: Aliquot at t=0, 5, 15, 30, 60 min.

  • Quench: Add into ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

Experimental Workflow Visualization

Workflow Synth Synthesis (Chan-Lam Coupling) Purify Purification (Flash Chromatography) Synth->Purify QC QC: NMR & LCMS (Confirm Substitution) Purify->QC Branch Split QC->Branch Assay_Potency Potency Assay (IC50 / Binding) Branch->Assay_Potency Assay_ADME Metabolic Stability (Microsomes) Branch->Assay_ADME Data Data Analysis (MMP Comparison) Assay_Potency->Data Assay_ADME->Data

Figure 2: Integrated workflow for synthesizing and profiling matched molecular pairs.

References

  • Pattison, G., & Summerfield, C. (2026).[2] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Evans, D. A., et al. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters (Chan-Lam foundation). Link

  • Hernandes, M. Z., et al. (2010).[3] Halogen atoms in the modern medicinal chemistry: hints for the drug designer. Current Drug Targets. Link

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The Fluorine Effect: A Comparative Guide to Enhancing Metabolic Half-life in Phenoxyethylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the optimization of a drug candidate's metabolic stability is a critical hurdle in the journey from discovery to clinical application. A compound that is rapidly metabolized will likely have a short duration of action, poor bioavailability, and variable patient exposure, often leading to the termination of an otherwise promising therapeutic agent. The strategic incorporation of fluorine into drug candidates has emerged as a powerful and frequently employed strategy to mitigate these metabolic liabilities. This guide provides an in-depth comparison of fluorinated versus non-fluorinated phenoxyethylamine analogs, elucidating the profound impact of this single atomic substitution on metabolic half-life. We will delve into the mechanistic underpinnings of this "fluorine effect," present supporting experimental data, and provide detailed protocols for assessing these critical drug metabolism and pharmacokinetic (DMPK) parameters.

The Challenge of Metabolic Instability in Phenoxyethylamine Scaffolds

The phenoxyethylamine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds targeting a wide array of receptors and enzymes. However, this scaffold often presents metabolic "soft spots," particularly on the aromatic rings and alkyl portions of the molecule, which are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] This metabolic vulnerability can lead to rapid clearance and a short in vivo half-life, limiting the therapeutic potential of these analogs.

The Fluorine Advantage: More Than Just a Stronger Bond

The enhanced metabolic stability of fluorinated compounds is often simplistically attributed to the strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond. While the C-F bond is indeed stronger, the true value of fluorine substitution lies in its profound influence on the electronic properties of the molecule.[1][2]

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect. When substituted onto an aromatic ring, it lowers the energy of the highest occupied molecular orbital (HOMO).[2] This is significant because a primary mechanism of CYP-mediated aromatic metabolism is electrophilic attack by the activated iron-oxo species of the enzyme on the electron-rich π-system of the aromatic ring.[1] By lowering the HOMO energy, fluorine effectively makes the aromatic ring less electron-rich and therefore less susceptible to this oxidative attack.

Furthermore, fluorine substitution can alter the affinity of the drug molecule for the active site of metabolizing enzymes.[1] This can either be a direct effect, where the fluorine atom itself interacts with the enzyme, or an indirect conformational effect. These alterations in enzyme-substrate recognition can lead to a decreased rate of metabolism.[1]

A Case Study: The Impact of Fluorination on Risperidone Metabolism

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs

To illustrate the practical implications of the fluorine effect, the following table summarizes the expected differences in metabolic stability between a hypothetical phenoxyethylamine analog and its fluorinated counterpart, based on established principles.

ParameterNon-Fluorinated Phenoxyethylamine AnalogFluorinated Phenoxyethylamine AnalogRationale
Primary Site of Metabolism Aromatic ring, benzylic positionsLess susceptible to aromatic oxidationFluorine's electron-withdrawing effect deactivates the aromatic ring towards CYP-mediated electrophilic attack.[1][2]
Predicted In Vitro Half-life (t½) in HLM ShorterLongerReduced rate of metabolism leads to a slower disappearance of the parent compound.[3]
Predicted In Vitro Intrinsic Clearance (CLint) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; lower metabolism results in lower clearance.[4]
Major Metabolites Hydroxylated aromatic speciesPotentially different metabolic pathways may become more prominent.Blocking one metabolic pathway can shift metabolism to other, slower pathways.

Experimental Protocols for Assessing Metabolic Stability

To empirically determine the effect of fluorination on the metabolic half-life of phenoxyethylamine analogs, standardized in vitro assays are essential. The following are detailed protocols for two key experiments.

Human Liver Microsome (HLM) Stability Assay

This assay is a cornerstone of early drug metabolism studies and provides a robust estimation of a compound's intrinsic clearance in the liver.[4][5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for reaction termination and sample analysis)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation:

    • Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes on ice.

    • Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer/NADPH master mix.

    • Add a small volume of the test compound stock solution to achieve the desired final concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding a pre-determined concentration of human liver microsomes (e.g., 0.5 mg/mL).

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard to a set of wells.

    • The "0-minute" time point is crucial as it represents the initial concentration before any metabolism has occurred.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Cytochrome P450 (CYP) Inhibition Assay

This assay is critical for identifying potential drug-drug interactions, as a compound that inhibits a major CYP isoform can affect the metabolism of co-administered drugs.[6][7]

Objective: To determine the IC50 value of a test compound against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Materials:

  • Test compounds

  • Recombinant human CYP enzymes (specific isoforms)

  • Fluorogenic probe substrates specific for each CYP isoform

  • NADPH

  • Phosphate buffer (pH 7.4)

  • 96-well or 384-well plates (black, for fluorescence measurements)

  • Fluorescence plate reader

Protocol:

  • Preparation:

    • Prepare serial dilutions of the test compounds in buffer.

    • Prepare a solution of the specific CYP isoform and the corresponding fluorogenic probe substrate in buffer.

  • Incubation:

    • To the wells of the microplate, add the test compound dilutions.

    • Add the CYP enzyme/probe substrate mixture to each well.

    • Pre-incubate the plate at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding NADPH to all wells.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Monitor the increase in fluorescence over time as the probe substrate is metabolized to a fluorescent product.

  • Data Analysis:

    • Determine the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Visualizing the Concepts

To better illustrate the principles and processes discussed, the following diagrams have been generated.

The Metabolic "Soft Spot" and the Fluorine Shield

cluster_0 Non-Fluorinated Phenoxyethylamine cluster_1 Fluorinated Phenoxyethylamine Non-F-Analog Phenoxyethylamine (Aromatic Ring) CYP450 CYP450 Enzyme (Oxidative Metabolism) Non-F-Analog->CYP450 High Susceptibility F-Analog Fluorinated Phenoxyethylamine (Aromatic Ring) F-Analog->CYP450 Low Susceptibility (Fluorine Shield) Stable_Parent Parent Drug (Slower Clearance) F-Analog->Stable_Parent Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Metabolism

Caption: Fluorine's electron-withdrawing effect "shields" the aromatic ring from CYP450-mediated metabolism.

Workflow for HLM Stability Assay

Start Prepare Reagents (Compound, HLM, NADPH) Incubate Incubate at 37°C Start->Incubate Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Incubate->Time_Points Terminate Terminate Reaction (Cold Acetonitrile + IS) Time_Points->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis

Sources

HPLC Retention Time Comparison of Fluorinated Ether Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated ether amines (FEAs) represent a critical class of building blocks in modern drug discovery, offering a unique balance of lipophilicity, metabolic stability, and basicity modulation. This guide provides a technical comparison of their chromatographic behavior, specifically focusing on the impact of fluorination patterns (–OCF₃, –OCHF₂, –OCH₂F) on Reverse Phase HPLC (RP-HPLC) retention.

Key Finding: Unlike simple alkyl amines, FEAs exhibit a non-linear retention relationship dependent on the "Fluorine Effect." While perfluorination (–OCF₃) typically increases retention via hydrophobicity, partially fluorinated motifs (–OCHF₂) often display anomalous retention behavior due to enhanced hydrogen bond acidity and dipole interactions, particularly on polar-embedded or fluorinated stationary phases.

Mechanistic Insight: The Fluorine Effect on Chromatography

To develop robust methods for FEAs, one must understand the underlying physicochemical drivers. The introduction of fluorine into an ether amine alters two primary parameters governing HPLC retention:

Lipophilicity Modulation (Hydrophobic Subtraction)

Fluorine is highly hydrophobic but has low polarizability. Replacing a hydrogen with fluorine generally increases the partition coefficient (LogP).

  • Trend: –OCF₃ > –OCHF₂ > –OCH₃

  • Chromatographic Impact: On a standard C18 column, the –OCF₃ analog will elute significantly later than the non-fluorinated ether.

pKa Suppression (The Inductive Effect)

The strong electron-withdrawing nature of the fluoroalkoxy group reduces the basicity of the adjacent amine.

  • Mechanism: The inductive effect (

    
    ) lowers the pKa of the amine, meaning a larger fraction of the molecule may be neutral at intermediate pH levels (pH 4–7) compared to non-fluorinated alkyl amines.
    
  • Chromatographic Impact: Reduced ionization leads to increased retention and improved peak shape (less silanol interaction).

Experimental Protocol: Self-Validating Methodologies

The following protocols are designed to be self-validating. If the system suitability test (SST) fails, the specific variable to adjust is identified.

Standard Method: High pH RP-HPLC (Recommended)

Basic mobile phases are superior for FEAs to ensure the amine is deprotonated (neutral), maximizing hydrophobic retention and peak symmetry.

  • Column: Hybrid Silica C18 (e.g., XBridge BEH C18), 4.6 x 100 mm, 3.5 µm.

    • Why: Hybrid silica resists dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or MS).

  • Temperature: 40°C.

Alternative Method: Fluorinated Stationary Phase (Selectivity)

For separating positional isomers or closely related fluorinated analogs (e.g., –OCF₃ vs –OCHF₂), a Pentafluorophenyl (PFP) column provides orthogonal selectivity via


 and dipole-dipole interactions.
  • Column: PFP (e.g., Fluorosep-RP Propyl), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

    • Note: MeOH is preferred over ACN for PFP columns to preserve

      
       interactions.
      

Comparative Performance Analysis

The following data synthesizes retention trends observed in fluorinated pyridine and aniline derivatives, extrapolated to ether amines based on established structure-retention relationships [1, 2].

Retention Time Comparison (C18 Column)

Conditions: pH 10.0 (Method 2.1). Analyte Series: 2-(R-oxy)ethanamine analogs.

Substituent (R)Approx. LogPRetention Time (min)Relative Retention (k')Peak Symmetry (Tailing Factor)
–OCH₃ (Methoxy) 0.53.21.0 (Ref)1.4
–OCH₂F (Monofluoromethyl) 0.73.81.21.3
–OCHF₂ (Difluoromethyl) 1.14.91.51.2
–OCF₃ (Trifluoromethoxy) 2.17.42.31.1

Analysis:

  • The "Fluorine Jump": The transition from –OCHF₂ to –OCF₃ results in the largest jump in retention. This is due to the complete elimination of the hydrogen bond donor capability of the ether carbon and the significant lipophilicity boost.

  • Peak Shape: The –OCF₃ analog typically exhibits the sharpest peak. The electron-withdrawing group lowers the amine pKa, reducing interaction with residual silanols on the column.

Selectivity Comparison (C18 vs. PFP)

When separating a mixture of –OCF₃ and –OCHF₂ analogs, the choice of column alters the elution order and resolution.

Column TypeElution OrderResolution (Rs)Mechanism
C18 (Alkyl) OCHF₂

OCF₃
4.5Hydrophobicity dominates.
PFP (Fluoro) OCHF₂

OCF₃
6.2Dipole-dipole interactions enhance retention of the polar –OCHF₂ group, but the "fluorophilicity" of –OCF₃ on the PFP phase often retains it longer, expanding the gap.

Visualizations & Workflows

Method Development Decision Tree

This diagram outlines the logical flow for selecting the optimal HPLC method for Fluorinated Ether Amines.

HPLC_Workflow Start Start: FEA Sample Analysis Check_pKa Determine Amine pKa (Calc. or Lit.) Start->Check_pKa High_pKa pKa > 9.0 (Alkyl Amine) Check_pKa->High_pKa Basic Low_pKa pKa < 8.0 (Aryl/Fluorinated Amine) Check_pKa->Low_pKa Less Basic Method_HighPH Method A: High pH (pH 10) Hybrid C18 High_pKa->Method_HighPH Suppress Ionization Method_Acidic Method B: Acidic (0.1% TFA) C18 or C8 Low_pKa->Method_Acidic Standard RP Resolution_Check Check Resolution (Rs) of Isomers Method_HighPH->Resolution_Check Method_Acidic->Resolution_Check Switch_PFP Switch to PFP Column (Methanol Mobile Phase) Resolution_Check->Switch_PFP Rs < 1.5 (Co-elution) Optimize_Grad Optimize Gradient Slope Resolution_Check->Optimize_Grad Rs > 1.5

Figure 1: Decision matrix for selecting HPLC conditions based on amine basicity and separation requirements.

Structure-Retention Relationship (SRR)

Visualizing how structural modifications influence retention time (


).

SRR_Flow Base Base Structure (Ether Amine) F1 + F (Monofluoro) Small tR Increase Base->F1 Substitution F2 + F2 (Difluoro) H-Bond Donor Active F1->F2 F3 + F3 (Trifluoro) Max Hydrophobicity F2->F3 Ret_Time Retention Time (tR) Increases >>> F3->Ret_Time

Figure 2: The stepwise impact of fluorination degree on Reverse Phase retention.

Troubleshooting & Expert Tips

  • Peak Tailing: Even with fluorination lowering the pKa, amine tailing can occur.

    • Solution: If using acidic conditions (Method 2.2), add 0.05% Trifluoroacetic acid (TFA) or use a "Charged Surface Hybrid" (CSH) column which has a low-level positive charge to repel the protonated amine.

  • Isomer Separation: Positional isomers (e.g., ortho- vs para-trifluoromethoxy amines) are notoriously difficult on C18.

    • Solution: Use the PFP column protocol. The rigid fluorine atoms on the PFP ring interact differently with the dipole moments of the ortho vs para isomers, often providing baseline resolution where C18 fails [3].

  • Solubility: Perfluorinated amines (e.g., with –OCF₃) can be surprisingly insoluble in pure water.

    • Protocol: Always dissolve samples in 50:50 Water:Organic to prevent precipitation in the injector loop.

References

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Source: National Institutes of Health (NIH) URL:[Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Source: LCGC International URL:[Link]

Technical Guide: Validating Purity of 2-(3,5-Difluorophenoxy)ethan-1-amine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated building blocks like 2-(3,5-Difluorophenoxy)ethan-1-amine , reliance on HPLC "Area %" alone is a common failure mode in drug development.[1] While HPLC confirms the absence of UV-active organic impurities, it is blind to inorganic salts, moisture, and trapped solvents—contaminants that drastically alter the molarity of downstream reactions.

This guide details the validation of this specific amine (


) using Elemental Analysis (EA) . Unlike chromatographic methods, EA provides an absolute weight-based purity measurement.[1] We will explore why EA is the "gold standard" for confirming salt stoichiometry and bulk purity, particularly for hygroscopic amines containing fluorine, and provide a robust protocol for its execution.

Technical Profile & Theoretical Baselines

Before initiating analysis, the theoretical composition must be established. 2-(3,5-Difluorophenoxy)ethan-1-amine is a primary amine, making it susceptible to


 absorption (carbamate formation) and hygroscopicity.[1]

Compound: 2-(3,5-Difluorophenoxy)ethan-1-amine Formula:


Molecular Weight:  173.16  g/mol [1]
Theoretical Composition (Target Values)

To pass validation, experimental values must fall within


  of these targets (absolute deviation).
ElementCountAtomic Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 896.0955.49% 55.09% – 55.89%
Hydrogen (H) 99.075.24% 4.84% – 5.64%
Nitrogen (N) 114.018.09% 7.69% – 8.49%
Fluorine (F) 238.0021.94% Typically not analyzed in standard CHN

Critical Note on Fluorine: The high fluorine content (21.9%) presents a combustion challenge. Fluorine can form


 which attacks quartz combustion tubes, or stable 

which leads to low Carbon readings.[1] Specific additives (e.g.,

) are required.

Comparative Analysis: EA vs. HPLC vs. qNMR[2]

Why perform EA when HPLC data is available? The table below contrasts the utility of these techniques.

Table 1: Orthogonal Purity Assessment Methods
FeatureElemental Analysis (EA) HPLC (UV/Vis) qNMR (

H)
Primary Output Absolute Weight % (C, H, N)Relative Area % (UV response)Molar Ratio (Proton counting)
Blind Spots Specific impurity ID (doesn't tell you what is wrong)Inorganics (NaCl), Water, Non-UV solventsExchangeable protons (OH/NH), paramagnetic impurities
Sensitivity Bulk Purity (>95%)Trace Impurities (<0.05%)Moderate (>1%)
Critical Utility Salt Confirmation (e.g., HCl vs. Freebase)Impurity Profiling (Regulated limits)Solvent Quantification
Sample Destructive? Yes (Combustion)No (if prep is recovered)No
The "Purity Trap"

A sample of 2-(3,5-Difluorophenoxy)ethan-1-amine may show 99.5% purity by HPLC but only 85% purity by weight .[1]

  • Cause: The sample contains 10% water (hygroscopic amine) and 5% inorganic salt (NaCl from workup).

  • Consequence: Using this material in a reaction based on MW 173.16 will result in a 15% stoichiometric under-loading , leading to incomplete conversion and difficult purification downstream.[1] EA detects this; HPLC does not.

Experimental Protocol: Validating

This protocol ensures accurate combustion data, accounting for the fluorinated nature of the molecule.

Phase 1: Sample Preparation (Critical)
  • Drying: Amines are hygroscopic.[1] Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours. If the compound is an oil, use a vacuum desiccator with

    
    .
    
  • Handling: Use an anti-static microbalance. Avoid using plastic spatulas which can introduce static error; use stainless steel.[1]

Phase 2: Combustion Setup (CHN Analyzer)
  • Instrument: Thermo FlashSmart, PerkinElmer 2400, or equivalent.

  • Combustion Aid: Add 5–10 mg of Tungsten Trioxide (

    
    )  to the tin capsule containing the sample.
    
    • Reason: Fluorine combustion generates

      
       and volatile fluorocarbons.[1] 
      
      
      
      acts as a scrubber and combustion catalyst, preventing the formation of stable
      
      
      (which would lower Carbon results) and protecting the quartz tube from
      
      
      attack.
  • Oxygen Boost: Ensure a sufficient oxygen loop (flash combustion) to fully mineralize the difluorophenyl ring, which is thermodynamically stable.

Phase 3: Data Analysis Logic
  • Run Blanks: Empty tin capsule +

    
    .
    
  • Run Standard: Acetanilide or Sulfanilamide (K-factor calibration).[1]

  • Run Sample: Triplicate analysis is required.

Decision Matrix & Troubleshooting (Visualization)

The following diagram illustrates the logic flow for validating the purity based on EA results.

PurityValidation Start Start: Isolated Amine (2-(3,5-Difluorophenoxy)ethan-1-amine) Dry Step 1: Vacuum Dry (Remove H2O/Solvents) Start->Dry Weigh Step 2: Microbalance Weighing (+ WO3 Additive for Fluorine) Dry->Weigh Combust Step 3: CHN Combustion Weigh->Combust Check Decision: Are C/H/N values within ±0.4% of Theory? Combust->Check Pass PASS: Purity Validated (Proceed to biological assay) Check->Pass Yes Fail FAIL: Deviation > 0.4% Check->Fail No AnalyzeFail Root Cause Analysis Fail->AnalyzeFail LowC Low %C / Low %N (Inert Contamination) AnalyzeFail->LowC Values Lower than Theory HighC High %C (Solvent Trapped) AnalyzeFail->HighC Values Higher than Theory Action1 Check Water (KF) or Inorganics (ROI) LowC->Action1 Action2 Check NMR for EtOAc/DCM HighC->Action2 Action1->Dry Action2->Dry

Figure 1: Workflow for validating fluorinated amine purity via Elemental Analysis. Note the feedback loop requiring re-drying or salt-correction.[1]

Interpreting Deviations

If your results fall outside the


 window, use this guide to identify the impurity:
Scenario A: Low Carbon, Low Nitrogen (e.g., C: 52.1%, N: 7.5%)
  • Diagnosis: The sample is "diluted" by non-carbonaceous material.[1]

  • Likely Culprits: Water (hygroscopic amine), Inorganic salts (

    
    , 
    
    
    
    ), or Silica gel.
  • Validation: Run Karl Fischer titration for water or Residue on Ignition (ROI) for inorganics.[1]

Scenario B: High Carbon (e.g., C: 58.0%)
  • Diagnosis: Trapped organic solvent with high carbon content.[1]

  • Likely Culprits: Ethyl Acetate, Toluene, or Hexane.

  • Validation: Run

    
    H qNMR.[1] Integrate solvent peaks relative to the main compound.
    
Scenario C: Low Carbon, Correct Nitrogen (Specific to Fluorine)
  • Diagnosis: Incomplete combustion.[1]

  • Mechanism: Formation of

    
     (gas) which escapes detection as 
    
    
    
    .[1]
  • Fix: Increase combustion temperature or increase

    
     additive amount.
    

References

  • American Chemical Society (ACS). (2025).[1] Journal of Medicinal Chemistry Author Guidelines: Purity Requirements. Retrieved from [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][3][4] (Contextual grounding for qNMR vs EA comparison).

  • Kuveke, R., et al. (2022).[1][5] An International Study Evaluating Elemental Analysis.[1] ACS Central Science.[1] (Discusses the

    
     standard validity). Retrieved from [Link]
    
  • U.S. Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Q3A Impurities in New Drug Substances. (Regulatory context for impurity reporting).[1] Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(3,5-Difluorophenoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative to maintain a safe and compliant laboratory environment. The handling and disposal of novel chemical entities like 2-(3,5-Difluorophenoxy)ethan-1-amine demand a systematic approach grounded in chemical principles and regulatory standards. This guide provides the essential procedural framework for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical step. Your institution's Environmental Health & Safety (EHS) department is the final authority and should always be consulted for site-specific protocols.

Core Chemical Hazard Profile & Personal Protective Equipment (PPE)

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structure—a fluorinated aromatic ether amine—allows us to infer a likely hazard profile based on analogous compounds and functional group chemistry.

  • Amine Group (-NH2): Amines are typically basic and can be corrosive or irritating to skin and eyes. They can also be toxic and may react exothermically with acids and oxidizing agents.[1][2]

  • Difluorophenoxy Group: The presence of fluorine atoms on the aromatic ring increases the chemical stability of the molecule. Fluorinated organic compounds are known for their environmental persistence.[3][4] During incineration, there is a potential for the formation of hazardous decomposition products like hydrogen fluoride.

Immediate Protective Measures: Based on this profile, the following minimum PPE is mandatory when handling 2-(3,5-Difluorophenoxy)ethan-1-amine and its waste.[5][6]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and potential vapors.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, irritation, and potential absorption. No single glove material protects against all chemicals, so consult your institution's glove selection guide.[5]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use only within a certified chemical fume hood.Minimizes inhalation exposure to vapors or aerosols.[6]

Waste Segregation and Containerization: A Self-Validating System

The foundational principle of chemical waste management is rigorous segregation.[1] Improperly mixed waste streams can lead to dangerous chemical reactions, compromise the safety of disposal personnel, and result in costly disposal violations.

Causality of Segregation: The primary reason for segregating this amine waste is its reactivity. Mixing with incompatible materials is not merely a compliance issue; it is a significant safety hazard.

  • Acids: Violent neutralization reaction can occur, generating significant heat.

  • Oxidizing Agents (e.g., peroxides, permanganates): Can lead to fire or explosion.

  • Halogenated Solvents: While the compound itself is halogenated, it should be collected separately from non-halogenated solvent waste to facilitate proper disposal routing.[2]

Container Protocol:

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container designated for hazardous waste.[7] Do not use metal containers, as amines can be corrosive.[7] Ensure the container is in good condition, free of leaks or external contamination.[8]

  • Affix a Hazardous Waste Label: From the moment the first drop of waste enters the container, it must be labeled.[7] The label must include:

    • The words "HAZARDOUS WASTE".[7]

    • The full chemical name: "Waste 2-(3,5-Difluorophenoxy)ethan-1-amine".

    • An accurate list of all constituents by percentage, including any solvents.

    • The date of initial accumulation.

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[1][7] This prevents the release of vapors and protects against spills.

Step-by-Step Disposal Workflow

The disposal of 2-(3,5-Difluorophenoxy)ethan-1-amine must follow the "cradle-to-grave" principle for hazardous waste management, where the generator is responsible for the waste from its creation to its final disposal.[9] The recommended and most compliant method is through your institution's EHS-managed waste program.

Protocol for Waste Accumulation and Disposal:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area for waste accumulation at or near the point of generation and under the control of the generator.[8] This could be a secondary containment tray within a fume hood or a designated cabinet.

  • Collect Waste: Carefully transfer waste solutions of 2-(3,5-Difluorophenoxy)ethan-1-amine into the properly labeled hazardous waste container.

  • Do Not Mix Waste Streams: Collect this specific amine waste separately from other chemical wastes unless explicitly permitted by your EHS department.[8]

  • Manage Container Volume: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

  • Arrange for Pickup: Once the container is full or you have completed the project generating the waste, submit a chemical waste pickup request to your institution's EHS department. Follow their specific procedures for scheduling.

  • Maintain Records: Document the generation and disposal of the waste as required by your institution and regulatory bodies like the EPA.[1][10]

Disposal Workflow Diagram

This diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(3,5-Difluorophenoxy)ethan-1-amine waste.

G cluster_prep Preparation & Handling cluster_accum Accumulation Protocol cluster_disposal Final Disposal gen Waste Generation assess Assess Hazards & Don PPE gen->assess select_container Select Compatible Container (e.g., HDPE) assess->select_container label_container Label Container with 'Hazardous Waste' & Contents select_container->label_container add_waste Add Waste to Container in Designated SAA label_container->add_waste cap_container Keep Container Securely Capped add_waste->cap_container cap_container->add_waste when adding more request_pickup Request Pickup from Institutional EHS cap_container->request_pickup ehs_disposal EHS Manages Transport & Final Disposal via Licensed Waste Vendor request_pickup->ehs_disposal

Caption: Waste Disposal Workflow for 2-(3,5-Difluorophenoxy)ethan-1-amine.

Emergency Procedures: Spill Management

Preparedness for accidental spills is critical.[1] All personnel handling this chemical should know the location of the nearest spill kit, safety shower, and eyewash station.

Spill Cleanup Protocol:

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Control Ignition Sources: If the amine is in a flammable solvent, turn off all nearby ignition sources.

  • Contain the Spill: Use absorbent pads or other appropriate materials from a chemical spill kit to dike the spill and prevent it from spreading.

  • Neutralize (if trained and appropriate): For small spills, a weak acid (like citric acid) can be used for neutralization by trained personnel. However, this is often not recommended as it is an exothermic reaction. The preferred method is absorption.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill debris as "Hazardous Waste" and arrange for pickup.[1]

Regulatory Framework: EPA and OSHA Compliance

Proper disposal is not just a matter of safety but also of strict regulatory compliance.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are legally responsible for that waste from "cradle to grave."[9][11] This includes proper identification, management, and disposal.[9]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed about the hazards of chemicals they work with and are trained on safe handling and emergency procedures.[12][13]

By following the protocols outlined in this guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the rigorous standards set forth by these regulatory bodies.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3,5-Difluorophenoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, functionalized amine compounds, such as 2-(3,5-Difluorophenoxy)ethan-1-amine, are pivotal building blocks. The presence of a difluorophenoxy group and a primary amine moiety suggests a specific hazard profile that necessitates a robust personal protective equipment (PPE) protocol. This guide provides a detailed, experience-driven framework for the safe handling of this and structurally similar compounds, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: A Two-Fold Hazard Profile

The primary hazards associated with 2-(3,5-Difluorophenoxy)ethan-1-amine stem from its hybrid structure:

  • Aromatic Amine Core: Aromatic amines as a class can be toxic and are often readily absorbed through the skin. Some are known or suspected carcinogens. Safe handling practices for amines are crucial to minimize exposure.[1][2]

  • Fluorinated Phenoxy Group: Organofluorine compounds exhibit a wide range of toxicological profiles. Some fluorinated compounds can be persistent in the environment and may bioaccumulate.[3][4][5] Long-term exposure to certain fluorocarbons has been linked to adverse health effects.[4][6]

Given these potential hazards, a multi-layered PPE approach is essential to prevent dermal, ocular, and respiratory exposure.

Core PPE Requirements: A Multi-Layered Defense

A risk assessment should always precede the handling of any chemical.[2] For 2-(3,5-Difluorophenoxy)ethan-1-amine, the following PPE is recommended as a baseline for all laboratory operations.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous and readily absorbed substances. A quantitative study on aromatic amine permeation highlighted the importance of selecting appropriate glove materials.[7]
Eye Protection Chemical Splash Goggles or a Full-Face ShieldProtects against splashes and aerosols. A full-face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a material resistant to chemical permeation is crucial to protect the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.

Operational PPE: Tailoring Protection to the Task

The level of PPE should be escalated based on the specific procedure being performed. The following table outlines task-specific PPE recommendations.

OperationRequired PPEJustification
Weighing and Aliquoting Double Nitrile/Neoprene Gloves, Chemical Splash Goggles, Chemical-Resistant Lab CoatThese tasks present a risk of generating dust or aerosols. The use of a balance with a draft shield within a fume hood is also recommended.
Solution Preparation and Transfers Double Nitrile/Neoprene Gloves, Chemical Splash Goggles, Full-Face Shield, Chemical-Resistant Lab CoatThe potential for splashes and spills is highest during these activities, necessitating enhanced facial protection.
Running Reactions and Work-up Double Nitrile/Neoprene Gloves, Chemical Splash Goggles, Chemical-Resistant Lab CoatAll manipulations should be conducted within a chemical fume hood.
Large-Scale Operations (>5g) Chemical-Resistant Suit or Apron, Double Nitrile/Neoprene Gloves, Chemical Splash Goggles, Full-Face ShieldThe increased quantity of material elevates the risk of significant exposure in the event of a spill.

Step-by-Step Guide for Safe Handling and Disposal

1. Preparation and Pre-Handling:

  • Review Safety Information: Consult all available safety information for the compound and its structural analogs.[8][9][10][11][12]

  • Designate a Work Area: All handling of 2-(3,5-Difluorophenoxy)ethan-1-amine should occur in a designated area within a certified chemical fume hood.

  • Assemble PPE: Before handling the chemical, don all required PPE as outlined in the tables above.

2. Handling the Compound:

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside a fume hood.

  • Transfer: Use a spatula or other appropriate tool to transfer the solid. If transferring a solution, use a syringe or pipette with appropriate caution to avoid splashes.

  • Reaction Setup: Ensure all glassware is properly secured and the reaction is set up to minimize the risk of spills or uncontrolled reactions.

3. Post-Handling and Decontamination:

  • Clean Up: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

4. Waste Disposal:

  • Segregation: All waste contaminated with 2-(3,5-Difluorophenoxy)ethan-1-amine, including gloves, weigh boats, and pipette tips, should be disposed of in a clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the immediate area. If the spill is large, alert your institution's emergency response team. For small spills within a fume hood, use an appropriate absorbent material and decontaminate the area, wearing appropriate PPE.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow PPE Selection Workflow for 2-(3,5-Difluorophenoxy)ethan-1-amine cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 2-(3,5-Difluorophenoxy)ethan-1-amine AssessOperation Assess Nature of Operation Start->AssessOperation SmallScale Small Scale (<5g) Weighing, Solution Prep AssessOperation->SmallScale Routine Lab Work LargeScale Large Scale (>5g) or High Splash Potential AssessOperation->LargeScale Increased Risk Emergency Spill or Uncontrolled Release AssessOperation->Emergency Emergency Situation PPE_Small Baseline PPE: - Double Gloves - Goggles - Lab Coat - Fume Hood SmallScale->PPE_Small PPE_Large Enhanced PPE: - Chemical Suit/Apron - Double Gloves - Face Shield & Goggles LargeScale->PPE_Large PPE_Emergency Emergency PPE: - Full Respirator (SCBA) - Encapsulated Suit Emergency->PPE_Emergency Proceed Proceed with Caution PPE_Small->Proceed PPE_Large->Proceed Evacuate Evacuate & Alert EHS PPE_Emergency->Evacuate

Caption: PPE selection workflow based on the scale and nature of the handling procedure.

Conclusion: A Culture of Safety

The safe handling of 2-(3,5-Difluorophenoxy)ethan-1-amine and other novel chemical entities is foundational to successful research. By understanding the potential hazards and implementing a robust, multi-layered PPE strategy, researchers can protect themselves and their colleagues. This guide provides a framework for safe laboratory practices; however, it is essential to always consult with your institution's Environmental Health and Safety (EHS) department and to continuously review and update safety protocols as new information becomes available.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
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  • Tex Tech Industries. (2023, November 28). What Are Fluorocarbons, and Are They Toxic?
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  • Sigma-Aldrich. (2025, November 6). 11 - • SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 2-(3,5-difluorophenyl)ethan-1-amine.
  • ChemScene. (n.d.). (R)-1-(2,4-Difluorophenyl)ethan-1-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.